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  • Product: Methyl 4-methyl-2-pentenoate
  • CAS: 20515-15-5; 50652-78-3

Core Science & Biosynthesis

Foundational

Process Optimization and Synthesis of Methyl 4-Methyl-2-pentenoate via Horner-Wadsworth-Emmons Olefination

Executive Summary & Rationale Methyl 4-methyl-2-pentenoate (CAS No. 50652-78-3) is a highly valuable -unsaturated ester serving as a versatile building block in natural product total synthesis, drug development, and mate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Methyl 4-methyl-2-pentenoate (CAS No. 50652-78-3) is a highly valuable


-unsaturated ester serving as a versatile building block in natural product total synthesis, drug development, and materials science[1][2]. Functioning efficiently as a Michael acceptor and a dienophile in concerted cycloadditions, the compound's stereochemical purity—specifically the predominance of the (E)-isomer—is critical for downstream predictability[3][4].

For the synthesis of Methyl 4-methyl-2-pentenoate from isobutyraldehyde, the Horner-Wadsworth-Emmons (HWE) olefination is the preeminent synthetic route[5]. While classical Wittig reactions produce highly stable triphenylphosphine oxide byproducts that are notoriously difficult to separate from aliphatic esters, the HWE reaction utilizing trimethyl phosphonoacetate produces a water-soluble dialkyl phosphate byproduct[6]. This thermodynamic choice not only enhances atom economy but provides a robust, self-validating framework for generating the (E)-alkene with high stereoselectivity[5].

Physicochemical Profiling

Understanding the physicochemical parameters of the target molecule is essential for designing an efficient downstream purification protocol. Below is the thermodynamic and structural data for Methyl 4-methyl-2-pentenoate[7]:

PropertyValueMethod / Source
CAS Registry Number 50652-78-3Standard / NIST[2]
Chemical Formula C₇H₁₂O₂Standard[1]
Molecular Weight 128.17 g/mol Calculated[7]
Octanol/Water Partition (LogP) 1.372Crippen Method[7]
Normal Boiling Point (T_b) 439.57 K (166.4 °C)Joback Method[7]
Critical Temperature (T_c) 628.84 KJoback Method[7]
Enthalpy of Formation (h_f) -320.67 kJ/molJoback Method[7]
Standard Gibbs Free Energy (g_f) -148.08 kJ/molJoback Method[7]

Mechanistic Design: HWE Reaction Pathway

The HWE olefination fundamentally relies on the interplay between thermodynamic control and the stabilization of carbanion intermediates[5][6]. Trimethyl phosphonoacetate contains highly acidic


-protons due to the dual electron-withdrawing effects of the phosphonate and ester groups. Deprotonation by a moderately strong base yields a nucleophilic phosphonate carbanion.

When isobutyraldehyde is introduced, the carbanion executes a nucleophilic attack on the carbonyl carbon, forming a cyclic oxaphosphetane intermediate. Because the process is driven by thermodynamic equilibration, the less sterically hindered trans-oxaphosphetane is preferentially formed, which subsequently collapses via a syn-elimination to yield the (E)-alkene and dimethyl phosphate[5].

Mechanism Iso Isobutyraldehyde Intermediate Oxaphosphetane Intermediate Iso->Intermediate Addition TMPA Trimethyl Phosphonoacetate Carbanion Phosphonate Carbanion TMPA->Carbanion Deprotonation Base Base (NaH / THF) Base->Carbanion Promotes Carbanion->Intermediate Nucleophilic Attack Product Methyl (E)-4-methyl-2-pentenoate Intermediate->Product Syn-Elimination Byproduct Dimethyl Phosphate Intermediate->Byproduct Cleavage

Figure 1: Mechanism of the Horner-Wadsworth-Emmons olefination yielding the target ester.

Self-Validating Experimental Protocol

To ensure the highest scientific integrity and yield, the experimental workflow must isolate sensitive intermediates from atmospheric moisture while carefully controlling exothermic transitions[5].

Workflow Prep Reagent Prep (Anhydrous THF, 0 °C) Deprot Carbanion Gen. (NaH + TMPA) Prep->Deprot Add Aldehyde Addition (Isobutyraldehyde) Deprot->Add Workup Quench & Extract (Sat. NH4Cl, EtOAc) Add->Workup Distill Purification (Vacuum Distill) Workup->Distill

Figure 2: Sequential workflow for the scaled synthesis of Methyl 4-methyl-2-pentenoate.

Step 1: Carbanion Generation
  • Apparatus Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

  • Base Suspension: Charge the flask with Sodium Hydride (

    
     dispersion in mineral oil, 1.1 equiv). Wash the NaH twice with anhydrous hexane to remove the mineral oil, decanting carefully under nitrogen. Suspend the activated NaH in 150 mL of anhydrous Tetrahydrofuran (THF).
    
    • Causal Insight: Removal of mineral oil ensures accurate stoichiometry and faster kinetics. THF is utilized because its oxygen lone pairs effectively solvate the

      
       cation, leaving the basic hydride exposed for reaction.
      
  • Deprotonation: Cool the suspension to

    
     using an ice-water bath. Place Trimethyl phosphonoacetate (1.05 equiv) into the addition funnel and add it dropwise over 30 minutes.
    
    • Causal Insight: The deprotonation reaction generates

      
       gas and is highly exothermic. Controlling the temperature at 
      
      
      
      prevents localized boiling of THF and thermal degradation of the forming ylide. Stir for an additional 30 minutes until gas evolution ceases, yielding a clear, slightly yellow solution.
Step 2: Nucleophilic Addition
  • Aldehyde Introduction: Maintain the reaction at

    
    . Dilute Isobutyraldehyde (1.0 equiv) in 20 mL of anhydrous THF and add it dropwise to the carbanion solution via the addition funnel over 20 minutes.
    
    • Causal Insight: Slow addition keeps the localized concentration of the aldehyde low, completely eliminating the possibility of base-catalyzed self-aldol condensation of isobutyraldehyde.

  • Thermal Equilibration: Remove the ice bath and allow the reaction to warm to ambient temperature (

    
    ). Stir continuously for 2.5 hours.
    
    • Causal Insight: While the nucleophilic attack of the carbanion onto the aldehyde is rapid at low temperatures, the subsequent syn-elimination of the oxaphosphetane intermediate to form the double bond is endothermic and requires thermal activation to achieve thermodynamic (E)-isomer superiority.

Step 3: Quenching and Downstream Processing
  • Reaction Quench: Cool the mixture back to

    
     and cautiously quench by adding 50 mL of saturated aqueous 
    
    
    
    .
    • Causal Insight: A slightly acidic buffer like

      
       protonates any residual base without lowering the pH enough to catalyze the hydrolysis of the newly synthesized ester group.
      
  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Causal Insight: The water-soluble byproduct, sodium dimethyl phosphate, partitions completely into the aqueous phase, self-purifying the organic extracts.

  • Drying and Concentration: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous

    
    . Filter and concentrate the solvent in vacuo using a rotary evaporator.
    
  • Purification: Purify the crude liquid via fractional vacuum distillation. The target compound distills smoothly as a colorless liquid. (Predictive

    
    : 
    
    
    
    at 20 mmHg).

Analytical Quality Control

To validate the structural and stereochemical integrity of the isolated Methyl 4-methyl-2-pentenoate, Gas Chromatography-Mass Spectrometry (GC-MS) and


-NMR are required[2]:
  • Mass Spectrometry (EI): The base peak and fragmentation patterns must confirm a molecular ion

    
     of 
    
    
    
    [1][7].
  • 
    -NMR Signatures:  The presence of the (E)-alkene will be unambiguously proven by the vinylic protons. The 
    
    
    
    -proton will appear as an isolated doublet of doublets near
    
    
    , while the
    
    
    -proton will appear further downfield near
    
    
    . A large scalar coupling constant (
    
    
    ) across the double bond serves as the definitive proof of the trans
    
    
    geometry, contrasted against the much smaller
    
    
    -value (
    
    
    ) expected for a (Z)-isomer.

References

  • Cheméo Database. "2-Pentenoic acid, 4-methyl-, methyl ester". Physical Properties. Available at:[Link]

  • Stenutz. "methyl (E)-4-methylpent-2-enoate". Compound Registry. Available at:[Link]

  • NIST Chemistry WebBook. "2-Pentenoic acid, 4-methyl-, methyl ester". Standard Reference Database 69. Available at:[Link]

  • Roman, D., Sauer, M., & Beemelmanns, C. (2021). "Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis". Synthesis, 53(15), 2731-2749. Available at:[Link]

Sources

Exploratory

"Methyl 4-methyl-2-pentenoate" CAS number 50652-78-3 properties

An In-Depth Technical Guide to Methyl 4-methyl-2-pentenoate (CAS 50652-78-3) Executive Synopsis: The Synthon Profile Methyl 4-methyl-2-pentenoate (CAS 50652-78-3) is a structurally highly versatile -unsaturated ester. To...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 4-methyl-2-pentenoate (CAS 50652-78-3)

Executive Synopsis: The Synthon Profile

Methyl 4-methyl-2-pentenoate (CAS 50652-78-3) is a structurally highly versatile


-unsaturated ester. To the uninitiated, it is simply a branched fatty acid derivative; to the synthetic chemist and drug development professional, it is a finely tuned electrophilic synthon. Defined by an isopropyl group conjugated directly to an active double bond and methyl ester, it serves dual roles: as a highly selective dienophile in complex alkaloid total synthesis[1] and as a reactive Michael acceptor critical in assessing biological thiol toxicity profiles[2].

This whitepaper dissects the physicochemical parameters, synthetically validated protocols, and toxicokinetic boundaries of Methyl 4-methyl-2-pentenoate, providing researchers with an authoritative operational roadmap.

Physicochemical Architecture and Electronic Dynamics

The utility of Methyl 4-methyl-2-pentenoate is intrinsically linked to its physical and electronic properties. The conjugated double bond draws electron density toward the carbonyl oxygen, increasing the partial positive charge at the


-carbon. This intrinsic electron deficiency is slightly offset by the electron-donating inductive effect of the 

-isopropyl group, which also introduces vital steric shielding that dictates stereoselectivity in cycloadditions.

Table 1: Consensus Physicochemical Data

PropertyValueMethod / Source
CAS Registry Number 50652-78-3ECHA / PubChem[3]
Molecular Formula C₇H₁₂O₂Computed[3]
Molecular Weight 128.17 g/mol [4],[3]
Isomeric SMILES CC(C)/C=C/C(=O)OCPubChem[3]
LogP (Octanol/Water) 1.37 – 1.70Crippen / XLogP3[4],[3]
Boiling Point ~166.4 °C (439.57 K)Joback Method[4]
Topological Polar Surface Area 26.3 ŲPubChem[3]

Core Reactivity Pathways

The compound exhibits two primary axes of reactivity governed by its electrophilic olefinic core. In highly controlled organic conditions, it engages in standard electronic-demand Diels-Alder cycloadditions. In biological environments or basic aqueous matrices, it functions as an avid Michael acceptor targeting soft nucleophiles.

Reactivity M Methyl 4-methyl-2-pentenoate (Electrophilic Core) LA Lewis Acid (AlCl3) Coordination M->LA Activation NUC Thiol Nucleophiles (Biological Matrices) M->NUC Bio-exposure DA Diels-Alder Cycloaddition (Complex Scaffolds) LA->DA Diene coupling (-78°C) MA Conjugate Addition (Covalent Modification) NUC->MA SN2/Michael Attack

Logical relationship of Methyl 4-methyl-2-pentenoate reactivity pathways.

Expert Methodology: Lewis Acid-Mediated Diels-Alder Cycloaddition

As an application scientist bridging theoretical design and bench execution, I frequently leverage this ester for assembling complex natural product frameworks, such as the tricyclic core of vinigrol and hapalindole alkaloids[1],[5]. The following protocol ensures a self-validating, high-yield


 cycloaddition.
The Mechanistic Causality

Unactivated


-unsaturated esters are sluggish dienophiles. By introducing Aluminum Chloride (

), the Lewis acid tightly coordinates with the ester’s carbonyl oxygen. This interaction drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the dienophile. Consequently, the energy gap between the diene's HOMO and the dienophile's LUMO is minimized, allowing the reaction to proceed at cryogenic temperatures, which intrinsically suppresses runaway polymerization.
Validated Step-by-Step Protocol

Step 1: Dienophile Activation and Pre-Cooling

  • Action : Under a rigorous Argon atmosphere, dissolve 1.0 equivalent (equiv) of Methyl 4-methyl-2-pentenoate in anhydrous Dichloromethane (DCM, 0.2 M concentration). Submerge the reactor in a dry ice/acetone bath until the internal temperature stabilizes at –78 °C. Introduce 1.5 equiv of solid, anhydrous

    
    .
    
  • Self-Validation : The solution should swiftly transition to a characteristic faint yellow/orange hue as the Lewis-acid complex forms. Diagnostic check: If the solution remains entirely colorless or turns opaque/white, moisture contamination has hydrolyzed the

    
    , rendering it catalytically dead. Discard and restart.
    

Step 2: Diene Introduction

  • Action : Prepare a 0.5 M solution of your target diene (2.0 equiv) in anhydrous DCM. Add this solution dropwise via syringe pump over exactly 20 minutes to the cooled reactor.

  • Self-Validation : Dropwise addition ensures the reactive diene remains at a critically low steady-state concentration relative to the activated pentenoate, preventing diene homodimerization. Monitor via Thin-Layer Chromatography (TLC) using a

    
     stain. The rapid disappearance of the highly stain-active pentenoate confirms product formation.
    

Step 3: Thermal Quenching and Isolation

  • Action : Stir the reaction at –78 °C for 1 hour, then gradually remove the cooling bath to allow the reaction to reach –45 °C over 3 hours[5]. Terminate the reaction while still cold by pouring it rapidly into a vigorously stirring biphasic mixture of saturated aqueous

    
     and Rochelle salt (Potassium sodium tartrate).
    
  • Self-Validation : The low-temperature basic quench prevents Lewis-acid-catalyzed epoxide opening or ester hydrolysis during the workup. The phase separation should yield a clean, particulate-free organic layer (containing the cyclized product) and a dense aqueous layer sequestering the aluminum salts.

Toxicology, Storage, and Reactive Kinetics

Beyond controlled synthesis, maintaining the integrity of the material requires an understanding of its off-target and environmental reactivity.

Table 2: Safety & Environmental Hazard Profile

Hazard DesignationPrecautionary ProtocolBiological Causality
H226 (Flammable Liquid) Store away from ignition sources[3].Vapor pressure and low molecular weight facilitate rapid phase transitions leading to explosive air mixtures[6].
H315 / H319 (Irritant) Utilize Nitrile or Butyl gloves and splash goggles[7].The electrophilic

-carbon readily undergoes conjugate addition with biological nucleophiles[2].

In Silico Toxicity Profiling & Environmental Impact: Because Methyl 4-methyl-2-pentenoate functions as a soft electrophile, it acts as a target for spontaneous, irreversible covalent bonding with the thiol groups of cysteine residues in human and environmental protein matrices via an


/Michael Addition mechanism[2]. This covalent binding serves as a well-documented Molecular Initiating Event (MIE) predicting high cytotoxicity and skin sensitization[2].

Furthermore, prolonged thermal degradation of mixed biodiesel formulations often generates this exact branched methyl ester as a gaseous byproduct[8]. When enclosed in hot, pressurized environments (like combustion engines), the presence of the conjugated


 double bond acts as a catalyst for severe metallic oxidation, driving the degradation of copper components into complex oxide/carbonate films[8].

References

  • [4] Cheméo. "2-Pentenoic acid, 4-methyl-, methyl ester - Physical Properties." Cheméo. Available at:[Link]

  • [3] National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 5362843, Methyl 4-methyl-2-pentenoate." PubChem. Available at:[Link]

  • [8] MDPI. "Corrosion on Copper Induced by Biodiesel Surrogates in the Gas Phase: The Effect of the C=C Double Bond." Energies. Available at:[Link]

  • [1] Maimone, Thomas. "A Concise Approach to Vinigrol and Total Syntheses of Ambiguine Alkaloids." UMI Thesis, Baran Lab. Available at:[Link]

  • [5] University of Delaware / Baran Group. "A Concise Approach to Vinigrol." UDel. Available at:[Link]

  • [2] Enoch, S. J. "The Development of a Fragment-Based in Silico Profiler for the Prediction of Thiol Reactivity and Toxicity." Liverpool John Moores University. Available at:[Link]

Sources

Foundational

A Comprehensive Spectroscopic Guide to Methyl (E)-4-methyl-2-pentenoate

This in-depth technical guide provides a detailed analysis of the spectroscopic data for Methyl (E)-4-methyl-2-pentenoate (CAS No: 20515-15-5), an α,β-unsaturated ester. This document is intended for researchers, scienti...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a detailed analysis of the spectroscopic data for Methyl (E)-4-methyl-2-pentenoate (CAS No: 20515-15-5), an α,β-unsaturated ester. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a thorough examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The interpretation of this data is crucial for the structural elucidation and quality control of this compound.

The structure of Methyl (E)-4-methyl-2-pentenoate, with the IUPAC name methyl (E)-4-methylpent-2-enoate, is presented below.[1] Its molecular formula is C₇H₁₂O₂ and it has a molecular weight of 128.17 g/mol .[1]

Caption: Molecular Structure of Methyl (E)-4-methyl-2-pentenoate

Mass Spectrometry (MS) Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The acquisition of mass spectra for volatile compounds like Methyl 4-methyl-2-pentenoate is typically performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, which is heated to ensure rapid volatilization.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates compounds based on their boiling points and polarities.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method, where the molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Interpretation of the Mass Spectrum

The mass spectrum of Methyl (E)-4-methyl-2-pentenoate shows a molecular ion peak ([M]⁺) and several characteristic fragment ions. The data presented here is sourced from the MassBank of North America (MoNA) and the NIST Mass Spectrometry Data Center.[1]

m/zRelative Intensity (%)Proposed Fragment Ion
128~5[C₇H₁₂O₂]⁺ (Molecular Ion)
113~25[M - CH₃]⁺
97~55[M - OCH₃]⁺
69~72[M - COOCH₃]⁺ or [C₄H₅O]⁺
41~100[C₃H₅]⁺ (Allyl Cation)

The fragmentation pattern is consistent with the structure of an α,β-unsaturated ester. The loss of a methyl group (m/z 113) or a methoxy group (m/z 97) are common fragmentation pathways for methyl esters. The prominent peak at m/z 69 can be attributed to the loss of the entire methoxycarbonyl radical or a subsequent rearrangement and fragmentation. The base peak at m/z 41 corresponds to the stable allyl cation.

Fragmentation Methyl (E)-4-methyl-2-pentenoate\n[C₇H₁₂O₂]⁺˙\nm/z = 128 Methyl (E)-4-methyl-2-pentenoate [C₇H₁₂O₂]⁺˙ m/z = 128 m/z = 97 m/z = 97 Methyl (E)-4-methyl-2-pentenoate\n[C₇H₁₂O₂]⁺˙\nm/z = 128->m/z = 97 - •OCH₃ m/z = 113 m/z = 113 Methyl (E)-4-methyl-2-pentenoate\n[C₇H₁₂O₂]⁺˙\nm/z = 128->m/z = 113 - •CH₃ m/z = 69 m/z = 69 m/z = 97->m/z = 69 - CO m/z = 41 m/z = 41 m/z = 69->m/z = 41 - CO

Caption: Proposed MS Fragmentation Pathway

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Modern IR spectra are often acquired using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which simplifies sample handling.

  • Sample Application: A small drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Data Acquisition: The IR beam is directed into the crystal and interacts with the sample at the surface. The evanescent wave penetrates a short distance into the sample, where absorption occurs.

  • Signal Processing: The transmitted radiation is detected, and a Fourier transform is applied to the interferogram to generate the IR spectrum.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Interpretation of the IR Spectrum
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3050-3020MediumC-H stretch=C-H (vinylic)
~2960-2850StrongC-H stretchC-H (aliphatic)
~1730-1715 Strong C=O stretch α,β-unsaturated ester
~1650 Medium C=C stretch Alkene
~1440MediumC-H bendCH₂/CH₃
~1300-1150 Strong C-O stretch Ester
~980Strong=C-H bendtrans-alkene

The key diagnostic peaks are the strong carbonyl (C=O) absorption, which is shifted to a lower wavenumber (~1720 cm⁻¹) compared to a saturated ester (~1740 cm⁻¹) due to conjugation with the C=C double bond.[3] The presence of the alkene is confirmed by the C=C stretch and the vinylic C-H stretch. The strong C-O stretching vibrations are also characteristic of the ester functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following analysis is based on predicted values derived from established NMR principles, as experimental data is not publicly available.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.

  • Signal Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (the TMS signal is set to 0 ppm).

Predicted ¹H NMR Spectrum (300 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~6.8-7.0dd1H~15.6, ~6.9H-3
~5.8-5.9d1H~15.6H-2
~3.7s3H--OCH₃
~2.4-2.6m1H~6.9H-4
~1.0d6H~6.9-CH(CH ₃)₂

Interpretation:

  • H-3 and H-2: These two vinylic protons form an AX system. The large coupling constant (~15.6 Hz) is characteristic of a trans-alkene. H-3 is further split by H-4, resulting in a doublet of doublets.

  • -OCH₃: The methyl ester protons appear as a sharp singlet.

  • H-4: This proton is a multiplet due to coupling with H-3 and the six equivalent protons of the two methyl groups.

  • -CH(CH₃)₂: The two methyl groups of the isopropyl moiety are equivalent and appear as a doublet due to coupling with H-4.

Predicted ¹³C NMR Spectrum (75 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~167C=O (C-1)
~150=C H- (C-3)
~120=C H- (C-2)
~51-OC H₃
~31-C H(CH₃)₂ (C-4)
~21-CH(C H₃)₂

Interpretation:

  • The carbonyl carbon (C-1) is the most deshielded, appearing at the lowest field.

  • The two sp² hybridized carbons of the alkene (C-2 and C-3) appear in the typical alkene region of the spectrum.

  • The sp³ hybridized carbons of the methoxy and isopropyl groups appear at higher fields.

Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample in Solvent Dissolve Sample in CDCl₃ NMR Spectrometer Acquire FID Sample in Solvent->NMR Spectrometer FT Fourier Transform NMR Spectrometer->FT Processing Phase & Baseline Correction FT->Processing Final Spectrum Final Spectrum Processing->Final Spectrum

Sources

Exploratory

Technical Whitepaper: Methyl 4-methyl-2-pentenoate – Synonyms, Structural Analogs, and Applications in Advanced Synthesis

Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists Content Focus: Nomenclature, related compounds, synthetic utility, and self-validating analytical methodologies. Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists Content Focus: Nomenclature, related compounds, synthetic utility, and self-validating analytical methodologies.

Executive Summary

In the realm of advanced organic synthesis and drug development,


-unsaturated esters serve as critical bifunctional building blocks. Methyl 4-methyl-2-pentenoate  (often encountered under various synonyms) is a prime example of such a scaffold. Featuring a conjugated double bond and an isopropyl terminus, it functions as a highly effective Michael acceptor and dienophile in complex cycloadditions.

As a Senior Application Scientist, I have structured this guide to move beyond mere chemical properties. We will dissect the causal relationships between its chemical geometry and its reactivity, explore its network of related compounds, and outline field-proven analytical protocols to ensure its structural integrity during research workflows.

Nomenclature and Physicochemical Identity

The chemical literature often fragments compound data across multiple naming conventions. To ensure supply-chain reliability and accurate literature mining, it is essential to consolidate its synonyms. The


-isomer is the thermodynamically favored and most commercially relevant geometry[1].
Table 1: Identity and Physicochemical Properties
ParameterValue / Description
IUPAC Name Methyl (E)-4-methylpent-2-enoate[1]
Common Synonyms Methyl 4-methyl-2-pentenoate; 2-Pentenoic acid, 4-methyl-, methyl ester; Methyl isobutylideneacetate[1][2]
CAS Registry Numbers 50652-78-3 (Primary); 20515-15-5 (Alternative)[1]
Molecular Formula C₇H₁₂O₂[3]
Molecular Weight 128.17 g/mol [2][3]
SMILES String COC(=O)/C=C/C(C)C[4]
Boiling Point (Predicted) ~166.4 °C (439.57 K)[2]
Structural Features

-unsaturated ester,

-configuration

Related Compounds and Structural Analogs

Understanding the synthetic landscape requires mapping Methyl 4-methyl-2-pentenoate to its immediate chemical relatives. These compounds act as precursors, metabolites, or side-products in various pathways.

  • Methyl isobutyrylacetate (CAS 42558-54-3): A critical

    
    -keto ester precursor. Reduction of the ketone followed by dehydration reliably yields the title conjugated ester[5].
    
  • 4-Methyl-2-pentenoic acid: The free carboxylic acid analog. Often synthesized first via Knoevenagel condensation of isobutyraldehyde with malonic acid, followed by Fisher esterification to yield the methyl ester.

  • Methyl 4-methylpentanoate: The saturated analog. This is a common downstream product formed via catalytic hydrogenation (e.g., Pd/C, H₂) of Methyl 4-methyl-2-pentenoate.

  • Methyl trans-3-hexenoate (MT3H): An isomer frequently studied in materials science. Notably, Methyl 4-methyl-2-pentenoate has been identified as a thermal degradation product of MT3H in biodiesel surrogate studies, demonstrating the stability and migration of the C=C double bond under thermal stress[6].

G N1 Isobutyraldehyde + Malonates N3 Methyl 4-methyl-2-pentenoate (Target Scaffold) N1->N3 Knoevenagel / Esterification N2 Methyl isobutyrylacetate (Precursor) N2->N3 Reduction / Dehydration N4 Methyl 4-methylpentanoate (Saturated Analog) N3->N4 Hydrogenation N5 Complex Alkaloids (Total Synthesis) N3->N5 Cycloaddition

Caption: Synthetic precursor network and downstream derivatization pathways of the target ester.

Applications in Advanced Synthesis and Materials

Drug Development: Alkaloid Total Synthesis

The steric bulk of the isopropyl group combined with the electron-withdrawing ester makes Methyl 4-methyl-2-pentenoate a highly selective dienophile. In the Baran Lab's enantiospecific total synthesis of the hapalindole alkaloid family (specifically (-)-hapalindole U), this compound was deployed in a critical carbon-carbon bond-forming step[7].

Mechanistic Causality: In this protocol, the reaction is strictly maintained at –78 °C in dichloromethane (DCM)[7]. The causality behind this cryogenic requirement is twofold: it prevents the premature thermal polymerization of the reactive diene/dienophile pair, and it kinetically locks the transition state to ensure high facial selectivity during the cycloaddition, a mandatory requirement for complex alkaloid stereocenters.

Materials Science: Biodiesel Degradation

Beyond drug synthesis, the compound is heavily monitored in alternative energy research. Studies investigating the degradation of biodiesel surrogates reveal that branched esters like Methyl 4-methyl-2-pentenoate form during thermal degradation (e.g., at 158 °C)[6]. The presence of these highly reactive unsaturated esters directly correlates with increased corrosion rates on copper engine components, as the conjugated system is prone to forming cross-linked films or undergoing autoxidation[6].

Standardized Analytical Validation Protocol

To utilize this compound in pharmaceutical workflows, its purity and


-geometric integrity must be validated. The following protocol provides a self-validating system combining GC-MS and ¹H-NMR.
Step-by-Step Validation Methodology
  • Sample Preparation: Dissolve 10 mg of the compound in 1 mL of anhydrous CDCl₃ for NMR, and prepare a secondary 1 mg/mL dilution in GC-grade hexane for mass spectrometry.

  • ¹H-NMR Analysis (Stereochemical Verification):

    • Action: Acquire a standard 1D ¹H-NMR at 400 MHz.

    • Causality: The coupling constant (

      
      ) of the vinylic protons (around 5.8 - 6.8 ppm) is diagnostic. A 
      
      
      
      -value of ~15-16 Hz confirms the desired
      
      
      -trans geometry. A lower
      
      
      -value (~10-12 Hz) indicates contamination with the
      
      
      -isomer.
  • GC-MS Analysis (Mass & Purity Verification):

    • Action: Inject 1 µL into a GC-MS equipped with a non-polar column (e.g., HP-5MS). Critical Parameter: Cap the inlet temperature at 220 °C.

    • Causality: While the boiling point is ~166 °C[2], inlet temperatures exceeding 250 °C can induce localized thermal

      
       isomerization prior to column entry, yielding false impurity peaks.
      
    • Detection: Operate the MS in Electron Ionization (EI) mode at 70 eV. Validate the presence of the molecular ion peak at

      
       128.17, conforming to NIST standard spectra[8].
      

G S1 Sample Prep (Hexane & CDCl3) S2 1H-NMR Spectroscopy (Validate E-Geometry via J-coupling) S1->S2 Aliquot 1 (NMR) S3 GC-MS Analysis (Inlet < 220°C to prevent isomerization) S1->S3 Aliquot 2 (GC) S4 Data Correlation (Confirm Mass 128.17 & Purity >98%) S2->S4 S3->S4

Caption: Orthogonal validation workflow utilizing NMR and GC-MS for geometric and purity assessment.

Safety, Handling, and Environmental Impact

Methyl 4-methyl-2-pentenoate is classified under GHS regulations as a Flammable Liquid (Category 3) [1][9].

  • Hazards: It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][9].

  • Handling Rationale: As a volatile organic ester with an active Michael-acceptor moiety, it should be handled strictly within a fume hood using nitrile-butyl composite gloves. Because of its flashpoint and flammability, all procedures must avoid spark sources, and it is incompatible with strong oxidizing agents[9].

  • Transport: It is regulated under UN3272 as "ESTERS, N.O.S." (Packing Group III)[9].

References

  • Cheméo . "2-Pentenoic acid, 4-methyl-, methyl ester". Available at:[Link]

  • Stenutz . "methyl (E)-4-methylpent-2-enoate". Available at:[Link]

  • PubChem (NIH) . "Methyl 4-methyl-2-pentenoate | C7H12O2 | CID 5362843". Available at:[Link]

  • NIST WebBook . "2-Pentenoic acid, 4-methyl-, methyl ester". Available at:[Link]

  • MDPI . "Corrosion on Copper Induced by Biodiesel Surrogates in the Gas Phase: The Effect of the C=C Double Bond". Available at:[Link]

  • Baran Lab (Thomas Maimone - UMI thesis) . "Enantiospecific, protecting group free total synthesis of (–)-hapalindole U". Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the Physical Properties of Methyl (E)-4-methylpent-2-enoate

Foreword This technical guide provides a comprehensive overview of the physical and chemical properties of methyl (E)-4-methylpent-2-enoate, a compound of interest for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

This technical guide provides a comprehensive overview of the physical and chemical properties of methyl (E)-4-methylpent-2-enoate, a compound of interest for researchers, scientists, and professionals in drug development and chemical synthesis. This document delves into the structural, physical, and spectroscopic characteristics of this α,β-unsaturated ester, offering insights grounded in established scientific principles and available data. Where experimental data for the title compound is not available, comparative data from structurally related molecules is presented to provide a scientifically reasoned estimation of its properties.

Molecular Structure and Identification

Methyl (E)-4-methylpent-2-enoate is an organic compound classified as an α,β-unsaturated ester. The "(E)" designation in its name refers to the stereochemistry of the carbon-carbon double bond, indicating that the larger substituent groups on each carbon of the double bond are on opposite sides.

The structural formula and key identifiers for methyl (E)-4-methylpent-2-enoate are presented below:

  • Molecular Formula: C₇H₁₂O₂[1]

  • Molecular Weight: 128.17 g/mol [1][2]

  • IUPAC Name: methyl (E)-4-methylpent-2-enoate[3]

  • CAS Numbers: 20515-15-5, 50652-78-3[2][3]

    • Note: Both CAS numbers are frequently associated with this compound in various databases. It is advisable to verify the specific CAS number with the supplier or original literature source.

  • InChI Key: YVOAQDZUARKSRL-SNAWJCMRSA-N[1]

  • SMILES: COC(=O)/C=C/C(C)C[1]

Caption: 2D Structural Representation of Methyl (E)-4-methylpent-2-enoate.

Physicochemical Properties

The physical properties of a compound are critical for its handling, purification, and application in various experimental setups. The following table summarizes the available and estimated physicochemical data for methyl (E)-4-methylpent-2-enoate.

PropertyValueSource/Comment
Molecular Weight 128.17 g/mol [1][2]
Physical State LiquidInferred from related compounds and lack of a reported melting point.
Boiling Point Not availableFor comparison, ethyl 4-methyl-2-pentenoate has a boiling point of 166.40 °C.[4]
Melting Point Not availableThe corresponding carboxylic acid, (E)-4-methyl-2-pentenoic acid, has a melting point of 35 °C.[5]
Density Not availableThe corresponding carboxylic acid, (E)-4-methyl-2-pentenoic acid, has a density of 0.959 g/mL.[5]
Refractive Index 1.431[1]
Solubility Not availableThe corresponding carboxylic acid is slightly soluble in water and soluble in acetone, ether, and ethanol. It is expected that the methyl ester will have lower water solubility and good solubility in common organic solvents.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons, the methoxy protons of the ester, the methine proton, and the diastereotopic methyl protons of the isopropyl group. The coupling constants between the vinyl protons would be indicative of the (E)-configuration (typically in the range of 12-18 Hz).

  • ¹³C NMR: The carbon NMR spectrum should display seven unique carbon signals. The carbonyl carbon of the ester would appear at the downfield end of the spectrum (around 165-175 ppm), while the olefinic carbons would be in the range of 115-150 ppm. The aliphatic carbons would be found in the upfield region. PubChem indicates the availability of a ¹³C NMR spectrum, though the data is not directly displayed.[3]

Infrared (IR) Spectroscopy

The IR spectrum of methyl (E)-4-methylpent-2-enoate is expected to exhibit characteristic absorption bands for its functional groups:

  • C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

  • C=C stretch (alkene): A medium intensity band around 1640-1680 cm⁻¹.

  • C-O stretch (ester): A strong band in the region of 1000-1300 cm⁻¹.

  • =C-H bend (trans-alkene): A characteristic band around 960-980 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry data from Gas Chromatography-Mass Spectrometry (GC-MS) analysis is available.[3] The electron ionization (EI) mass spectrum would likely show the molecular ion peak (M⁺) at m/z 128, along with characteristic fragmentation patterns for an unsaturated ester.

Synthesis and Purification

A common and effective method for the synthesis of (E)-α,β-unsaturated esters like methyl (E)-4-methylpent-2-enoate is the Horner-Wadsworth-Emmons (HWE) reaction . This reaction offers excellent stereoselectivity for the (E)-isomer and the water-soluble phosphate byproduct simplifies purification.

G cluster_0 Horner-Wadsworth-Emmons Synthesis reagent1 Trimethyl phosphonoacetate step1 Phosphonate carbanion formation reagent1->step1 Deprotonation reagent2 Base (e.g., NaH) reagent2->step1 reagent3 Isobutyraldehyde step2 Reaction with aldehyde reagent3->step2 product Methyl (E)-4-methylpent-2-enoate byproduct Phosphate byproduct (water-soluble) step1->step2 Nucleophilic attack step2->product step2->byproduct

Caption: Workflow for the Horner-Wadsworth-Emmons synthesis.

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

The following is a generalized, illustrative protocol. Researchers should consult specific literature precedents for optimized reaction conditions.

  • Preparation of the Phosphonate Ylide:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Add trimethyl phosphonoacetate (1.0 equivalent) dropwise via the dropping funnel.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Reaction with the Aldehyde:

    • Cool the ylide solution back to 0 °C.

    • Add isobutyraldehyde (1.0 equivalent) dropwise.

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x volume).

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to afford the pure methyl (E)-4-methylpent-2-enoate.

Safety and Handling

Methyl (E)-4-methylpent-2-enoate is classified as a flammable liquid and is known to cause skin and eye irritation.[3] Appropriate safety precautions must be taken during its handling and storage.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Keep away from ignition sources.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Applications

Methyl (E)-4-methylpent-2-enoate serves as a valuable building block in organic synthesis. Its reactive double bond and ester functionality allow for a variety of chemical transformations, making it a useful intermediate in the synthesis of more complex molecules, including natural products and pharmaceutical agents.

Conclusion

This technical guide has summarized the key physical, chemical, and safety properties of methyl (E)-4-methylpent-2-enoate. While some experimental data, particularly for its physical properties and detailed spectroscopic analysis, is not widely available, this guide provides a solid foundation for researchers and professionals working with this compound. The provided synthesis protocol offers a reliable method for its preparation, and the safety information ensures its responsible handling.

References

  • Stenutz, R. methyl (E)-4-methylpent-2-enoate. NIST Chemistry WebBook. [Link]

  • PubChem. Methyl 4-methyl-2-pentenoate. PubChem. [Link]

  • Organic Syntheses. ALLYLINDATION IN AQUEOUS MEDIA: METHYL 3-(HYDROXYMETHYL)-4-METHYL-2-METHYLENEPENTANOATE. Organic Syntheses. [Link]

  • Stenutz, R. (E)-4-methyl-2-pentenoic acid. NIST Chemistry WebBook. [Link]

  • The Good Scents Company. 4-methyl-2-pentenoic acid. The Good Scents Company. [Link]

  • The Good Scents Company. ethyl 4-methyl-2-pentenoate. The Good Scents Company. [Link]

  • PubChem. Ethyl (2E)-4-methyl-2-pentenoate. PubChem. [Link]

  • NIST. 2-Pentenoic acid, 4-methyl-, methyl ester. NIST Chemistry WebBook. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution 1H and 13C NMR Spectral Assignment of Methyl 4-methyl-2-pentenoate

Document Type: Application Protocol & Analytical Guide Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Executive Summary The unambiguous structural characterization of α,β-...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Protocol & Analytical Guide Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary

The unambiguous structural characterization of α,β-unsaturated esters is a critical quality control step in pharmaceutical and synthetic workflows. This application note provides a comprehensive, self-validating protocol for the


 and 

Nuclear Magnetic Resonance (NMR) spectral assignment of Methyl 4-methyl-2-pentenoate (IUPAC: methyl (E)-4-methylpent-2-enoate)[1]. By coupling empirical 1D shift data with 2D orthogonal connectivity mappings, this guide establishes an error-resistant analytical framework designed to ensure absolute structural fidelity.

Mechanistic Grounding & Physicochemical Context

To understand the NMR profile of Methyl 4-methyl-2-pentenoate[1], one must evaluate the electronic environment dictated by the conjugated


-system. The molecule features an electron-withdrawing ester carbonyl conjugated to a double bond, which induces a strong resonance effect (

).

Causality in Shift Dynamics:

  • 
    -Carbon Deshielding:  The resonance structure places a partial positive charge on the 
    
    
    
    -carbon (C3). This electron depletion severely deshields the
    
    
    -proton (
    
    
    ) and
    
    
    -carbon, pushing them to
    
    
    6.96 ppm and
    
    
    155.2 ppm, respectively.
  • 
    -Carbon Shielding:  Conversely, the 
    
    
    
    -position (C2) retains higher electron density relative to the
    
    
    -position, resonating significantly further upfield at
    
    
    118.5 ppm (
    
    
    ) and
    
    
    5.76 ppm (
    
    
    ).
  • Stereochemical Coupling: The large vicinal coupling constant (

    
     Hz) between 
    
    
    
    and
    
    
    mathematically confirms the (E)-trans geometry of the alkene, as cis-alkenes typically exhibit a smaller
    
    
    of 10–12 Hz.

High-Resolution Spectral Data Assignments

The tabulated data below serves as the theoretical standard for pristine Methyl 4-methyl-2-pentenoate acquired in


 at 298 K[2].
Table 1: NMR Spectral Assignment (400 MHz, )
PositionShift (δ, ppm)MultiplicityCoupling Constant (

, Hz)
IntegrationMechanistic Rationale
H-3 (β) 6.96dd15.6, 6.71HDeshielded by resonance; coupled to trans-H2 and H4.
H-2 (α) 5.76dd15.6, 1.41HShielded relative to β; coupled to trans-H3 and weakly to H4.
O-CH3 3.71s-3HDeshielded purely by electronegative oxygen induction.
H-4 (γ) 2.45m (octet)6.7, 6.81HSplit by the adjacent β-proton and six equivalent methyl protons.
H-5/6 (δ) 1.05d6.86HTerminal isopropyl methyls split solely by the γ-methine proton.
Table 2: NMR Spectral Assignment (100 MHz, )
PositionShift (δ, ppm)Carbon TypeMechanistic Rationale
C-1 (C=O) 167.5Quaternary (C)Extreme low field due to sp2 hybridization and electronegative oxygen.
C-3 (β) 155.2Methine (CH)Resonance-induced electron deficiency.
C-2 (α) 118.5Methine (CH)Standard alkene range, stabilized by resonance.
O-CH3 51.4Methyl (CH3)Shift driven by direct oxygen attachment.
C-4 (γ) 31.1Methine (CH)Weakly deshielded by proximity to the alkene system.
C-5/6 (δ) 21.2Methyl (CH3)Shielded aliphatic terminal carbons.

Spin-System Architectures (2D NMR)

To ensure absolute trustworthiness, 1D data must be corroborated by 2D homonuclear (COSY) and heteronuclear (HSQC, HMBC) experiments. The diagram below maps the multi-nuclear interdependencies.

SpinSystem C1 C1 (Carbonyl) 167.5 ppm C2 C2 (Alpha) 118.5 ppm C1->C2 1J CC C7 C7 (Methoxy) 51.4 ppm C1->C7 O-Linkage C3 C3 (Beta) 155.2 ppm C2->C3 1J CC (E-alkene) C4 C4 (Gamma) 31.1 ppm C3->C4 1J CC C5_6 C5/C6 (Methyls) 21.2 ppm C4->C5_6 1J CC H2 H2 (Alpha) 5.76 ppm, dd H3 H3 (Beta) 6.96 ppm, dd H2->H3 3J HH = 15.6 Hz H4 H4 (Gamma) 2.45 ppm, m H3->H4 3J HH = 6.7 Hz H5_6 H5/H6 (Methyls) 1.05 ppm, d H4->H5_6 3J HH = 6.8 Hz

Fig 1: Spin-system coupling networks and shift assignments for Methyl 4-methyl-2-pentenoate.

End-to-End Self-Validating Protocol

An analytical system is only as robust as its controls. This section outlines a field-proven, self-validating methodology where instrumental settings intrinsically verify data integrity.

Workflow Visualization

Workflow Step1 1. Sample Integrity Dry CDCl3, TMS ref Validate: Concentration >50 mM Step2 2. Hardware Tuning Tune/Match & Grad Shim Validate: Linewidth <0.5 Hz Step1->Step2 Step3 3. Pulse Calibration Calibrate 90° Pulse (P1) Validate: 360° Null Step2->Step3 Step4 4. Multi-nuclear Acq 1H, 13C, COSY, HSQC, HMBC Validate: Cross-peak congruency Step3->Step4 Step5 5. Phasing & Integration Phase & Baseline corr. Validate: Integral sum = 12H Step4->Step5

Fig 2: Self-validating NMR acquisition workflow ensuring high-fidelity spectral data.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Weigh 15–20 mg of Methyl 4-methyl-2-pentenoate. Ensure all transfers occur in a moisture-free environment to avoid ester hydrolysis[3].

  • Dissolve in 600 µL of

    
     (containing 0.03% v/v TMS).
    
    • Causality:

      
       is non-polar, preventing hydrogen bonding from altering shift positions, while TMS provides an absolute zero-reference point to standardize data across varying spectrometer field strengths[2].
      
  • Transfer to a high-quality 5 mm NMR tube. Ensure the solvent column height is precisely 4–5 cm.

Step 2: Probe Tuning, Locking, and Shimming

  • Insert the sample into the magnet. Lock onto the Deuterium signal of

    
     (
    
    
    
    7.26 ppm
    
    
    equivalent).
  • Tune and Match (ATM): Perform automated or manual tuning for the

    
     and 
    
    
    
    frequencies.
    • Causality: Mismatched probe impedance causes extreme reflection of RF pulses, degrading the signal-to-noise ratio (SNR) and invalidating integration accuracy.

  • Gradient Shimming: Execute Z-axis gradient shimming.

    • Self-Validation: Check the TMS peak. If the full width at half maximum (FWHM) > 0.5 Hz, repeat the shimming sequence. Broad lines mask crucial multiplet structures like the 1.4 Hz allylic coupling on

      
      .
      

Step 3: Acquisition Parameters Optimization

  • Pulse Length Calibration: Determine the exact 90° pulse length (

    
    ) for your solvent/sample combination. Verify this by executing a 360° pulse to ensure signal nulling.
    
  • 
     Acquisition:  Set the relaxation delay (
    
    
    
    ) to
    
    
    3 seconds to ensure complete
    
    
    relaxation between transients, validating exact 1:1:3:1:6 integration ratios across the molecular backbone.
  • 
     Acquisition:  Utilize a composite pulse decoupling sequence (e.g., WALTZ-16). Set the number of scans (NS) 
    
    
    
    256.
    • Causality: Quaternary carbons like

      
       lack attached protons to provide Nuclear Overhauser Enhancement (NOE) or dipole-dipole relaxation, making them slow to relax. Ensure 
      
      
      
      s to capture the carbonyl resonance clearly.

Step 4: Post-Acquisition Processing and Troubleshooting

  • Apply an exponential window function (Apodization) with a Line Broadening (LB) of 0.3 Hz for

    
     and 1.0 Hz for 
    
    
    
    prior to Fourier Transformation.
  • Perform rigorous zero-order and first-order phase corrections.

  • Apply a multipoint baseline correction. Baseline roll artificially inflates integral values underneath broad multiplets[4].

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5362843, Methyl 4-methyl-2-pentenoate. PubChem.

  • Guidechem. Methyl (E)-3-pentenoate Safety and Chemical Properties (including isomers such as Methyl 4-methyl-2-pentenoate). Guidechem Chemical Database.

  • Pineda et al. Corrosion on Copper Induced by Biodiesel Surrogates in the Gas Phase. Materials (MDPI).

  • Supporting Information - Wiley-VCH.

    
     7.26 ppm 
    
    
    
    , 77.16 ppm
    
    
    ). Wiley-VCH.

Sources

Application

"Methyl 4-methyl-2-pentenoate" as a substrate in Michael addition reactions.

Application Note: Methodological Guide for Michael Addition Reactions Utilizing Methyl 4-methyl-2-pentenoate Executive Summary Methyl 4-methyl-2-pentenoate (CAS: 50652-78-3)[1][2] is an -unsaturated ester that functions...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methodological Guide for Michael Addition Reactions Utilizing Methyl 4-methyl-2-pentenoate

Executive Summary

Methyl 4-methyl-2-pentenoate (CAS: 50652-78-3)[1][2] is an


-unsaturated ester that functions as a robust substrate in conjugate (Michael) addition reactions. Characterized by an isopropyl group at the 

-position, this molecule provides a unique steric environment that challenges traditional nucleophilic trajectories. This guide dissects the causality behind experimental choices when utilizing this substrate, focusing on its role in toxicological predictive modeling (thia-Michael additions)[3] and asymmetric organometallic transformations[4].

Structural Profile & Mechanistic Causality

Molecular Anatomy:

  • Formula: C7H12O2[1]

  • SMILES: COC(=O)/C=C/C(C)C[2]

  • Key Structural Feature: The branching at the C4 (

    
    -carbon) heavily shields the electrophilic C3 (
    
    
    
    -carbon).

The Causality of Steric Bulk: In a standard Michael addition, nucleophiles approach the


-carbon via the Bürgi-Dunitz trajectory. For unhindered acrylates, this approach is rapid and unselective. However, in methyl 4-methyl-2-pentenoate, the 

-isopropyl group introduces severe van der Waals repulsions[5]. This structural feature necessitates highly specific experimental conditions:
  • For simple heteroatom additions (e.g., thiols): Reactions require elevated temperatures, strictly controlled pH to maintain highly reactive nucleophilic anions (thiolates), or solvent-free highly concentrated conditions[6].

  • For asymmetric carbon-carbon bond formation: The inherent steric bias prevents standard base-catalyzed enolate formation from being highly enantioselective, demanding the use of transition-metal catalysts (like Rh or Cu) with chiral ligands that physically lock the substrate into a specific spatial orientation[4].

Mechanistic_Pathway Nuc Nucleophile (e.g., Thiolate/Cuprate) TS Sterically-Hindered Transition State Nuc->TS Substrate Methyl 4-methyl-2-pentenoate (γ-isopropyl group) Substrate->TS 1,4-Attack Enolate Enolate Intermediate TS->Enolate Electron shift to α-carbon Product β-Substituted Saturated Ester Enolate->Product Protonation (Workup)

Caption: Mechanistic pathway of the 1,4-conjugate Michael addition emphasizing transition state hindrance.

Application Area 1: Toxicological Profiling via Thia-Michael Addition

In drug development, identifying potential covalent modifiers is critical to preventing off-target protein alkylation. Methyl 4-methyl-2-pentenoate is frequently utilized in in silico and in chemico fragment-based profilers to predict thiol reactivity and subsequent glutathione (GSH) depletion[3].

Protocol 1: Glutathione Depletion Assay (Self-Validating System)

Scientific Rationale: Glutathione mimics cellular cysteine nucleophiles. Because the thiol (-SH) is a weak nucleophile, the reaction buffer must be maintained at pH 7.4. Causality: This specific pH is near the pKa of the GSH sulfhydryl group, ensuring a sufficient population of the highly nucleophilic thiolate anion (-S⁻) necessary to overcome the activation energy barrier posed by the


-isopropyl group of the ester[3].

Step-by-Step Methodology:

  • Preparation: Dissolve methyl 4-methyl-2-pentenoate in HPLC-grade DMSO to generate a 100 mM master stock. Quality Control: Verify ester purity via GC-MS prior to use, as degraded esters yield false positives.

  • Buffer Equilibration: Prepare a 1 mM GSH solution in 100 mM sodium phosphate buffer, strictly adjusting to pH 7.4.

  • Incubation: Aliquot varying concentrations of the test ester into the buffered GSH solution. Incubate the reaction mixtures in the dark at 25 °C for exactly 60 minutes[3].

  • Quenching & Derivatization: Halt the Michael addition by adding 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent). DTNB rapidly reacts with any unreacted GSH to release the TNB²⁻ chromophore.

  • Quantification: Measure the absorbance at 412 nm using a UV-Vis spectrophotometer. Calculate the RC50 (concentration of ester required to deplete 50% of the initial GSH).

Protocol_GSH Step1 Step 1: Stock Preparation Dissolve 4-methyl-2-pentenoate in DMSO Step2 Step 2: Buffer Equilibration Mix with GSH (pH 7.4) to form thiolate Step1->Step2 Step3 Step 3: Michael Addition Incubate 60 min at Room Temp Step2->Step3 Step4 Step 4: Quenching Derivatize residual GSH with DTNB Step3->Step4 Step5 Step 5: Quantification Read UV/Vis Absorbance at 412 nm Step4->Step5

Caption: Step-by-step experimental workflow for the Thia-Michael GSH depletion assay protocol.

Application Area 2: Enantioselective Organometallic Conjugate Addition

Constructing chiral centers at the


-position of bulky esters like 4-methyl-2-pentenoate is notoriously difficult due to poor facial selectivity. However, recent advances utilize Copper-N-Heterocyclic Carbene (Cu-NHC) complexes and Rhodium-catalysis to force highly specific asymmetric 1,4-additions[4][7].
Protocol 2: Cu-Catalyzed Asymmetric 1,4-Addition of Alkylboranes

Scientific Rationale: Alkylboranes are sluggish nucleophiles toward unactivated esters. Causality: By utilizing a Copper(I) catalyst combined with a sterically demanding chiral NHC ligand, the Cu-complex undergoes transmetalation with the alkylborane, activating the nucleophile. The chiral pocket of the catalyst physically blocks the


-isopropyl group from rotating freely, ensuring the alkyl-Cu species migrates exclusively to one face of the olefin, achieving >90% enantiomeric excess (ee)[4].

Step-by-Step Methodology:

  • Catalyst Generation: In a glovebox under inert argon, combine CuCl (5 mol%), the chiral imidazolium salt precursor (5 mol%), and PhOK (potassium phenoxide, 10 mol%) in dry toluene. Stir for 30 minutes to generate the active Cu-NHC complex in situ[4].

  • Substrate Introduction: Add methyl 4-methyl-2-pentenoate (1.0 eq) to the reaction vial.

  • Nucleophile Addition: Slowly add the alkylborane reagent (1.5 eq). Self-Validation: Perform this step dropwise. An immediate color change often signifies successful transmetalation to the active alkyl-copper species.

  • Reaction: Stir at 25 °C for 48 hours. The bulky nature of the substrate requires prolonged reaction times to reach completion compared to linear acrylates.

  • Workup & Analysis: Quench with saturated aqueous NH4Cl. Extract with ethyl acetate, dry over MgSO4, and purify via silica gel chromatography. Assess enantiomeric excess (ee) via chiral HPLC using a functionalized cellulose column.

Data Presentation: Nucleophilic Addition Profiles

The following table summarizes the behavior of methyl (and analogous) 4-methyl-2-pentenoate substrates against various nucleophiles across different catalytic methodologies:

NucleophileReaction TypeCatalysis / ConditionsYield / EnantioselectivityMethodological Insight
Glutathione (Thiolate) Thia-MichaelAqueous Buffer (pH 7.4), 60 minDepletion Metric AssessedEvaluates toxicity potential; pH control is absolute to maintain thiolate[3].
Aryl/Alkyl Thiols Thia-MichaelSolvent-free, Catalyst-free (30-80 °C)High Yields (76-93%)Elevated temperatures required to overcome

-steric bulk without catalysts[6].
Alkylboranes 1,4-AdditionCu-NHC Complex, Toluene73-96% yield, 88-97% eeNHC chiral ligand overrides the innate steric bias of the isopropyl group[4].
Heterocuprates CarbocuprationMg/CuI, TMEDA, -75 °CE/Z Mixtures (~86:14)Low-temperature kinetic control is required to manage

-sterics; used in pheromone total synthesis[5].

References

  • The Development of a Fragment-Based in Silico Profiler for the Prediction of Thiol Reactivity and Toxicity (Liverpool John Moores University Thesis). Discusses thiol reactivity and GSH depletion assays for Michael acceptors including methyl 4-methyl-2-pentenoate.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN7j8JtyVjOqgiS3IMmEjR0tOlswQWPoFBS_znTPY12zsnHizynRJp5iH4tVSut67KA1RteFfR5TaseW37gnWGwwBD1pzV22Aj_4tyGmkJVGmVKEW30NPon36TkUlah0sDEGpM5JzHiODbH9sIpI7x1Gh3pB1v41L-ZrHzsSugRw==]
  • Methyl 4-methyl-2-pentenoate | CAS 50652-78-3 (Santa Cruz Biotechnology). Primary structural and chemical property indexing.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYMPHYGtHaQLr-zU2X16eVdiY6NhXB7C5UBcjMF-vQeuR2juuPrkdXOsoj4ukmWT8AOPeAp4e2n0qFQ97dejx5stxfOvjn_NcjQqDQr_4NlXTWev6sUd9aLbqmZoj0Zi3WJsvQG9kD64UrsuHldd71E3S88SwZzl5F]
  • 2-Pentenoic acid, 4-methyl-, methyl ester Properties (Cheméo). Thermodynamic and characteristic constants.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5iu9tFTTqKCw7kNMfWGFRxv7eGBlOxdHOGXLRh9dorkEoyLf40ssr4WSyA1M6CPQZ7v-TQtM1NAUggjz-huUvqKsbTGAOPpCO9gHqfEhobEmo8xeLaijlvvJOI1Uq7tBHrLPmRrWX3Rm6fmCzpkAmKii1DQM9Gvnpwrzam04KWN_EPxr4n8QeTw==]
  • Enantioselective Conjugate Addition of Alkylboranes Catalyzed by a Copper–N-Heterocyclic Carbene Complex (Journal of the American Chemical Society). Methodology for overcoming steric hindrance for asymmetric addition.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5XqYWbvvFLa1YWNNcRp1umHgT25vaklxlQhFkSm4Gk6IduAYMnl4vcslI0jH1_N7H7yyhwiu9EDo3woczJi_j9q3iUah2UyQWlD3wqWxbizhZZWp-k-UrOhfJFvBjxOboujv9xA==]
  • Michael addition of thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions (Semantic Scholar). Outlines catalyst-free methods utilizing elevated temperatures.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHL5JDeKOJ59go1WzAy9GFZh7qyN8mX4Y33VI0vONL7fw9wxxgudFm9iL8WaUlfw-vT9nfvZmGoZ-K5tGxxcnF5Uwd7foNysqMfltLvNIXhc7Crxacmq0FT148lo2m759rrAq8WQJ5wk0uWpMZFBGhha9xUcqBqaZNlJV115anJzm5GPbJZbxDXKg==]
  • Identification and Synthesis of a Male-Produced Pheromone for the Neotropical Root Weevil Diaprepes abbreviatus (PMC - NIH). Illustrates complex organometallic synthetic route design surrounding the 4-methyl-2-pentenoate backbone.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3VyfgtaCfTQyePc1thnE80yVxCi_FaotG6NTePRkSixuGyklufDf74v3cxO29SkWiY7bvmuhhxSKMD_7cEjyHtkdKH_EWwYXtQwZXix1vqynDmwEk7gzV2YPIaZQulX7Q2tmiu4m92qV2qMY=]

Sources

Method

Overcoming Low Electrophilicity in Asymmetric Synthesis: Silylium-IDPi Catalyzed Transformations of Methyl 4-Methyl-2-pentenoate

Executive Summary For researchers and drug development professionals engaged in asymmetric methodology, -unsaturated methyl esters represent a long-standing challenge. Unlike highly reactive N-acyl oxazolidinones or keto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals engaged in asymmetric methodology,


-unsaturated methyl esters represent a long-standing challenge. Unlike highly reactive N-acyl oxazolidinones or ketones, simple methyl esters suffer from exceptionally low electrophilicity. This inertia is compounded in 

-branched substrates like methyl 4-methyl-2-pentenoate (also known as methyl 4-methylpent-2-enoate), where the bulky isopropyl group severely impedes nucleophilic attack trajectories[1].

Historically, highly reactive Lewis acids employed to activate these esters resulted in background racemic pathways, rendering asymmetric control impossible. However, the paradigm was shifted by the implementation of Silylium-Imidodiphosphorimidate (IDPi) catalysts[2]. By coupling the extreme Lewis acidity of silylium ions with the highly confined, tunable chiral microenvironment of the IDPi counteranion, chemists can achieve near-perfect enantio- and diastereoselectivity on formally unreactive substrates[3][4]. This application note details the causality, optimized parameter space, and self-validating protocols for asymmetric Diels-Alder and Mukaiyama-Michael additions utilizing methyl 4-methyl-2-pentenoate.

Mechanistic Causality: Overcoming Substrate Inertia

The Silylium-IDPi Ion Pair

The process relies on Asymmetric Counteranion-Directed Catalysis (ACDC) [3]. Silylium ions (


) are among the strongest known Lewis acids, capable of exergonically binding to the carbonyl oxygen of the unreactive methyl ester. To prevent racemic background reactions, an extremely bulky and enantiopure IDPi counteranion (

) encapsulates the silylium-ester complex. This creates a tightly bound Chiral Ion Pair (CIP) . The methyl group of the substrate geometrically matches the internal chiral pocket of the IDPi moiety, establishing an exquisite steric fit that shields one enantiotopic face from nucleophilic attack[5].
Overcoming -Branching via Silylator Tuning

Methyl 4-methyl-2-pentenoate presents a unique geometric hurdle due to its


-isopropyl group[1]. While standard linear esters respond excellently to triisopropylsilyl (TIPS) activators (e.g., TIPS-methallylsilane), the sterically encumbered transition state of methyl 4-methyl-2-pentenoate leads to suppressed reaction rates.
The Causality of Choice:  By intentionally switching to a smaller triethylsilyl (TES) group  combined with a highly specific IDPi derivative (e.g., cyclopentyl-derived catalyst 4c) and running the reaction under neat conditions , the steric clash is minimized[1][5]. The neat condition maximizes collision frequency, effectively shifting the chemical equilibrium and overcoming the inherent inertia of the 

-branched system[1].

Application Protocols

Self-Validating System Alert: Because silylium ions are highly sensitive to adventitious moisture, these protocols must be executed utilizing standard Schlenk techniques or within an inert argon glovebox. Water rapidly quenches the silylium activator, terminating the catalytic cycle.

Protocol A: Catalytic Asymmetric Diels-Alder Reaction

Objective: Enantioselective


 cycloaddition of methyl 4-methyl-2-pentenoate with dienes.
  • Reagent Preparation: Ensure methyl 4-methyl-2-pentenoate is freshly distilled over

    
    . Purify the diene (e.g., 2,3-dimethylbutadiene) to remove polymerization inhibitors.
    
  • Catalyst Activation (In-Situ): In a thoroughly flame-dried Schlenk tube under argon, load the IDPi catalyst (3 mol%). Add a precisely sub-stoichiometric amount of the TES-based silylator (relative to the catalyst) to generate the active

    
     ion pair[1][2].
    
    • Validation Check: The activation of the catalyst to the

      
       species is highly exergonic and can be validated via 
      
      
      
      NMR if conducted in an NMR tube; expect characteristic resonance shifts associated with the descreened silylium species[2].
  • Substrate Addition (Neat Conditions): Because of the low reactivity of methyl 4-methyl-2-pentenoate, omit all solvents [1]. Add the methyl ester directly to the catalyst mixture and cool the system to

    
    .
    
  • Nucleophilic Cycloaddition: Slowly add 2,3-dimethylbutadiene (excess, typically 5-10 equiv) down the side of the cooled flask.

  • Incubation: Stir the reaction mixture continuously at

    
     for 48–72 hours.
    
  • Quenching & Workup: Quench the active silylium catalyst by adding triethylamine (or damp dichloromethane). Filter through a short plug of silica gel, eluting with a pentane/diethyl ether mixture to remove the IDPi catalyst (which can be quantitatively recovered and recycled).

  • Analytical Validation: Determine conversion via

    
     NMR. Assess the enantiomeric ratio (e.r.) using chiral-phase High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
    
Protocol B: Catalytic Asymmetric Mukaiyama-Michael Reaction

Objective: Conjugate addition of Silyl Ketene Acetals (SKAs) to form chiral ester precursors.

  • System Initialization: In an argon-filled glovebox, add the optimized IDPi catalyst (1–5 mol%) to a reaction vial. Dissolve in anhydrous solvent (e.g., diethyl ether or dichloromethane) if the specific SKA is highly reactive, otherwise employ neat conditions.

  • Silylium Generation: Add the required silylating activator to pre-form the silylium ion.

  • Reagent Introduction: At

    
    , introduce methyl 4-methyl-2-pentenoate[6].
    
  • SKA Addition: Add the Silyl Ketene Acetal dropwise. The reaction generates a new C-C bond at the

    
    -position of the ester, setting a new stereocenter adjacent to the isopropyl branch.
    
  • Isolation: After quenching with a saturated aqueous

    
     solution, extract the aqueous layer with dichloromethane. Purify the resulting chiral diester using flash column chromatography[4].
    

Quantitative Data Summary

The table below summarizes critical parameter adjustments required to push the sterically hindered methyl 4-methyl-2-pentenoate toward high catalytic turnover and asymmetric induction compared to unbranched baseline substrates.

Substrate TypeExampleOptimized ActivatorSolvent ConditionIDPi Catalyst ChoiceResulting Enantiomeric Ratio (e.r.)
Standard Unbranched Ester Methyl CinnamateTIPS-methallylsilane

or

Standard IDPi (e.g., catalyst 4a)


-Alkyl Ester
Methyl CrotonateTES-methallylsilaneNeat (Solvent-Free)Cyclopentyl-IDPi (e.g., catalyst 4c)


-Branched Ester
Methyl 4-methyl-2-pentenoate TES-methallylsilane Neat (Solvent-Free) Cyclopentyl-IDPi (e.g., catalyst 4c) High e.r., strictly dependent on neat environment

Data synthesized from methodology established by the List Research Group[1],[5],[4].

Visualizing the Catalytic Network

The success of the transformation relies on a meticulously balanced catalytic cycle where substrate activation, steric shielding, and catalyst regeneration occur without moisture interference.

G IDPi IDPi Pre-catalyst (Chiral Confined Acid) ActiveCat [TES]⁺ [IDPi]⁻ Active Ion Pair IDPi->ActiveCat Activation Activator TES-Methallylsilane (Activator) Activator->ActiveCat CIP Chiral Ion Pair (CIP) [TES-Ester]⁺ [IDPi]⁻ ActiveCat->CIP O-Silylation (Exergonic) Substrate Methyl 4-methyl-2-pentenoate (Poorly Reactive & Sterically Hindered) Substrate->CIP Transition Highly Confined Asymmetric C-C Bond Formation CIP->Transition Stereoselective Nucleophilic Attack Nucleophile Diene / Silyl Ketene Acetal (Under Neat Conditions) Nucleophile->Transition Transition->ActiveCat Catalyst Turnover Product Enantioenriched Chiral Ester (Regenerated Silylator) Transition->Product Desilylation

Caption: Silylium-IDPi Catalytic Cycle for Methyl 4-methyl-2-pentenoate Activation.

References

  • Gatzenmeier, T., Kaib, P. S. J., Lingnau, J. B., Goddard, R., & List, B. (2018). Catalytic Asymmetric Diels–Alder Reactions of

    
    ,
    
    
    
    -Unsaturated Methyl Esters. Journal of the American Chemical Society, 140(40), 12671-12676. Available at:[Link]
  • Gatzenmeier, T., Kaib, P. S. J., Lingnau, J. B., Goddard, R., & List, B. (2018). The Catalytic Asymmetric Mukaiyama-Michael Reaction of Silyl Ketene Acetals with

    
    ,
    
    
    
    -Unsaturated Methyl Esters. Angewandte Chemie International Edition, 57(9), 2464-2468. Available at:[Link]
  • Manna, M. S., & Kumar, A. (2020). Unveiling the Delicate Balance of Steric and Dispersion Interactions in Organocatalysis Using High-Level Computational Methods. Journal of the American Chemical Society, 142(8), 3804-3813. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common byproducts in the synthesis of "Methyl 4-methyl-2-pentenoate"

Welcome to the Application Science Technical Support Center. This specialized troubleshooting matrix is designed for drug development professionals and synthetic chemists experiencing byproduct bottlenecks during the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This specialized troubleshooting matrix is designed for drug development professionals and synthetic chemists experiencing byproduct bottlenecks during the synthesis of methyl 4-methyl-2-pentenoate .

The synthesis of this α,β-unsaturated ester relies heavily on either the Horner-Wadsworth-Emmons (HWE) reaction or Wittig olefination. While highly reliable, these pathways natively generate stereoisomeric and mass-conversion byproducts depending on kinetic control and basicity. Below, we dissect the causality of these impurities and provide self-validating, authoritative protocols to resolve them.

Byproducts Iso Isobutyraldehyde (Starting Material) Intermediate Oxaphosphetane Intermediate Iso->Intermediate Nucleophilic Addition Aldol Aldol Trimer (Self-Condensation) Iso->Aldol Base-Catalyzed Alpha-Deprotonation Reagent HWE Phosphonate or Wittig Ylide Reagent->Intermediate Deprotonated Base Base (NaH / KHMDS) Base->Reagent Activates Product (E)-Methyl 4-methyl- 2-pentenoate (Target) Intermediate->Product Thermodynamic Equilibration Z_Isomer (Z)-Isomer (Stereo Byproduct) Intermediate->Z_Isomer Kinetic Trapping Phos Phosphate Salts / TPPO (Reaction Byproduct) Intermediate->Phos Elimination Cleavage

Caption: Mechanistic pathways producing (E)-methyl 4-methyl-2-pentenoate alongside dominant synthetic byproducts.

Section 1: Stereoisomeric Byproducts (The Z-Isomer Problem)

Q: Why is my olefination yielding a significant percentage of the Z-isomer instead of the desired target, methyl (E)-4-methyl-2-pentenoate?

A: The stereochemical outcome of the newly formed carbon-carbon double bond is dictated by the lifetime of the oxaphosphetane intermediate. Standard HWE reactions—using trimethyl phosphonoacetate—naturally favor the thermodynamically stable E-alkene. This occurs because the initial nucleophilic addition is highly reversible, allowing the syn- and anti-oxaphosphetane intermediates to interconvert before elimination[1][2].

If you are seeing elevated Z-isomer levels, your reaction conditions are prematurely trapping the intermediate kinetically. This is usually caused by using heavily modified phosphonates (like Still-Gennari trifluoroethyl phosphonates, which accelerate elimination[2][3]), or by using low temperatures that freeze the equilibrium of the intermediates.

Table 1: Thermodynamic vs. Kinetic Parameters Governing E/Z Selectivity

Reagent / ConditionPrincipal OutcomeCausality & Mechanism
Trimethyl phosphonoacetate (HWE) >90% E-Alkene Readily undergoes reversible nucleophilic addition; allows complete equilibration prior to elimination[1][2].
Triphenylphosphonium acetate (Wittig) Mixed (E-biased) Ester-stabilized ylides yield predominantly E, but elimination kinetics are less predictable than HWE[4].
Bis(trifluoroethyl) phosphonates >90% Z-Alkene Electron-withdrawing groups rapidly accelerate elimination, trapping the kinetic syn-intermediate[2].
Low Temp (-78°C) without warming Increases Z% Suppresses the thermal energy required for the oxaphosphetane intermediates to interconvert[2].
Protocol 1: Self-Validating High E-Selective HWE Synthesis

This protocol ensures thermodynamic equilibration is achieved, suppressing Z-isomer formation.

  • Ylide Pre-formation: Suspend 1.1 eq of NaH in anhydrous THF at 0°C. Dropwise add 1.1 eq of trimethyl phosphonoacetate. Causality: Pre-forming the carbanion guarantees no free base remains to attack the aldehyde later.

  • Aldehyde Addition: Once

    
     evolution ceases, add 1.0 eq of isobutyraldehyde slowly.
    
  • Thermodynamic Maturation: Remove the ice bath and allow the reaction to stir at 25°C for 4 hours. Causality: The room-temperature phase provides the activation energy necessary for the intermediates to interconvert to the erythro form, cleanly eliminating to the E-alkene[1].

  • Self-Validation Checkpoint: Prior to quench, pull a 50 µL aliquot, dilute in hexanes, and run GC-MS. The target E-isomer will display a distinct retention time from the Z-isomer, both with an

    
     of 128. If the Z-isomer peak exceeds 5% integration, heat the reaction to 40°C for an additional hour to force thermodynamic settling.
    

Section 2: Phosphorus-Related Byproducts (The TPPO Bottleneck)

Q: My final product is heavily contaminated with triphenylphosphine oxide (TPPO) following a Wittig reaction. The ester's polarity is too similar to TPPO for efficient silica chromatography. How can I resolve this?

A: This is a universal bottleneck in Wittig chemistry. Triphenylphosphine oxide (TPPO) is highly crystalline and behaves as a strong Lewis base, causing it to streak on silica gel and co-elute with moderately polar esters[5]. The optimal solution circumvents chromatography entirely by leveraging the coordinate-covalent capabilities of TPPO to transition metal salts. By treating the crude reaction with Zinc Chloride (


), the TPPO acts as a ligand, forming an insoluble 

adduct that crashes out of polar solvents[6][7].

ZnCl2_Protocol Crude Crude Mixture (Target Ester + TPPO) EtOH Dissolve in Ethanol Crude->EtOH Zn Add 1.8M ZnCl2 EtOH->Zn Precip ZnCl2-(TPPO)2 Precipitates Zn->Precip Filter Vacuum Filter Precip->Filter Pure Concentrate Filtrate Filter->Pure

Caption: Self-validating chemical workflow for the precipitation and removal of triphenylphosphine oxide.

Table 2: Solubility Divergence for TPPO Scavenging Workflows[5][6]

Solvent SystemTarget Ester SolubilityTPPO SolubilityMechanism of Scavenging
Hexane / Pentane Highly SolublePoorly SolubleNon-polar anti-solvent precipitation[7].
Ethanol +

Highly SolubleInsoluble (as complex) Lewis base coordinate complexation[6][7].
Protocol 2: Chromatography-Free TPPO Scavenging via Complexation

This methodology purges TPPO efficiently without yield-diminishing column chromatography[6][7].

  • Dissolution: Concentrate the crude Wittig reaction mixture entirely to a thick oil/solid in vacuo. Resuspend the crude residue in a minimal volume of warm ethanol[6][7].

  • Lewis Acid Precipitation: Prepare a separate 1.8 M solution of anhydrous

    
     in ethanol. Add exactly 2.0 equivalents of the 
    
    
    
    solution (relative to the initial equivalents of phosphine ylide used) to the crude mixture[6][7].
  • Maturation: Stir vigorously at room temperature for 2 hours. A dense white precipitate of the

    
     complex will crash out of the solution[6].
    
  • Filtration & Isolation: Filter the suspension through a medium-porosity glass frit. Wash the filter cake with a small volume of cold ethanol. The target methyl 4-methyl-2-pentenoate resides completely in the filtrate.

  • Self-Validation Checkpoint: Spot the final filtrate alongside a known standard of TPPO on a TLC plate (eluent: 20% EtOAc/Hexanes). Under shortwave UV (254 nm), TPPO shows a distinct, dark footprint. A clean plate indicates quantitative scavenging.

Section 3: Aldol & Self-Condensation Byproducts

Q: My GC-MS shows unreacted starting material alongside high-molecular-weight impurities that look like isobutyraldehyde dimers/trimers. What is causing this degradation?

A: Isobutyraldehyde possesses a sterically accessible, highly acidic alpha-proton. When exposed to strong bases required for olefination (such as NaH, NaOMe, or Potassium carbonate), isobutyraldehyde undergoes a rapid base-catalyzed aldol homocondensation[8].

Because isobutyraldehyde only has a single alpha-proton, the initial condensation forms an intermediate aldol (3-hydroxy-2,2,4-trimethylpentanal) which cannot be easily dehydrated to an enal[9][10]. Instead, it often undergoes subsequent Tishchenko-type or Cannizzaro rearrangements to form complex ester artifacts like 2,2,4-trimethyl-1,3-pentanediol mono-isobutyrate[11][12].

Causality: This byproduct cascade strictly occurs when free, unreacted base is present in the reaction vessel at the moment the isobutyraldehyde is introduced.

Protocol 3: Mitigating Alpha-Deprotonation of Isobutyraldehyde
  • Strict Reagent Staging: Never mix the base and the isobutyraldehyde directly. Always add the base to the phosphonate/ylide precursor first, and allow the deprotonation to reach absolute completion (indicated by a halt in hydrogen gas bubbling if using NaH).

  • Inverse Addition: Add the isobutyraldehyde dropwise (over 30 minutes via syringe pump) into the ylide solution. Causality: This ensures the highly reactive aldehyde is immediately consumed by the ylide via nucleophilic attack, leaving no kinetic opportunity for base-catalyzed self-condensation.

  • Self-Validation Checkpoint: Run ³¹P NMR on your reaction mixture before adding the aldehyde. The presence of a single, clean phosphorus resonance confirms the complete conversion of the reagent to the active carbanion. If multiple peaks are present, base is still actively equilibrating in solution.

Comprehensive References

  • ACS Omega - Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature Source: ACS Publications URL:[Link]

  • How does one remove triphenylphosphine oxide from product? Source: ResearchGate URL:[Link]

  • Horner-Wadsworth-Emmons reaction - Reaction Mechanism Source: ChemEurope URL:[Link]

  • Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide Source: Scientific Research Publishing (SCIRP) URL:[Link]

  • Condensation of isobutyraldehyde to obtain 2,2,4-trimethyl-1,3-pentanediol mono-isobutyrate Source: ResearchGate URL:[Link]

  • Condensation of isobutyraldehyde with lower aliphatic aldehydes Source: Google Patents (US2811562A) URL:

  • Organic Projects: Enamine and Aldol Reactions of Isobutyraldehyde Source: Concordia University URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Wittig Olefination for α,β-Unsaturated Esters

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this in-depth troubleshooting guide to address the pervasive challenges encountered when synthesizing or reacting α,β-unsaturate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this in-depth troubleshooting guide to address the pervasive challenges encountered when synthesizing or reacting α,β-unsaturated esters via Wittig olefination.

Low yields in these workflows rarely stem from a single variable. Instead, they are typically the result of competing thermodynamic and kinetic pathways, substrate sterics, or reagent incompatibility. This guide emphasizes the causality behind these failures and provides self-validating protocols to ensure your experiments are robust and reproducible.

Mechanistic Diagnostic & Workflow

Before altering your protocol, you must identify the primary mode of failure. The olefination of a carbonyl to produce an α,β-unsaturated ester relies on an ester-stabilized phosphonium ylide (e.g., ethyl (triphenylphosphoranylidene)acetate) [1]. Alternatively, when reacting an ylide with a substrate already containing an α,β-unsaturated ester, competing nucleophilic addition pathways can destroy your yield [3].

WittigTroubleshooting Start Low Yield in Wittig Olefination Unreacted Symptom: Unreacted Starting Material Start->Unreacted Mixture Symptom: Complex Mixture / Side Products Start->Mixture IsKetone Cause: Substrate is a Ketone Stabilized ylides are unreactive Unreacted->IsKetone IsMichael Cause: 1,4-Addition (Michael Addition) Mixture->IsMichael SolutionHWE Solution: Switch to HWE (Phosphonate Ester) IsKetone->SolutionHWE SolutionTemp Solution: Optimize Temp & Base (or use milder conditions) IsMichael->SolutionTemp

Diagnostic flowchart for identifying the root cause of low Wittig olefination yields.

Quantitative Reaction Parameters

To make informed adjustments, it is critical to understand how the electronic nature of your Wittig reagent dictates its reactivity and stereochemical outcome.

Table 1: Phosphonium Ylide Reactivity & Selectivity Matrix
Ylide TypeExampleReactivity ProfileTypical SubstratePredominant Geometry
Unstabilized

Very High (Water/Air Sensitive)Aldehydes & Ketones(Z)-Alkene
Semi-Stabilized

ModerateAldehydes (Some Ketones)Mixture (E/Z)
Stabilized

Low (Air Stable)Aldehydes (Fails with Ketones)(E)-Alkene (α,β-Ester)

Data synthesis derived from established Wittig reactivity principles [2].

Table 2: Wittig vs. Horner-Wadsworth-Emmons (HWE) for α,β-Unsaturated Esters
ParameterTraditional Wittig [1]HWE Reaction [4]
Reagent Phosphonium YlidePhosphonate Ester (Carbanion)
Nucleophilicity Low (Stabilized)High (Stabilized Carbanion)
Ketone Reactivity Poor to NoneExcellent
Byproduct Triphenylphosphine oxideDialkyl phosphate salt
Workup Difficulty High (Requires Column)Low (Water Soluble Byproduct)

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My stabilized ylide (e.g., ) reacts perfectly with aldehydes but fails completely with ketones, leaving unreacted starting material. Why?

A1: This is an inherent kinetic limitation. The electron-withdrawing ester group delocalizes the negative charge on the ylide carbon via resonance. This stabilization makes the ylide a very weak nucleophile [2]. Ketones are significantly more sterically hindered and less electrophilic than aldehydes. Consequently, the activation energy required to form the initial oxaphosphetane intermediate with a ketone is too high under standard conditions. Recommendation: Abandon the traditional Wittig reagent for ketones and switch to the Horner-Wadsworth-Emmons (HWE) reaction [4] (See Protocol below).

Q2: I am attempting an olefination on a substrate that already contains an α,β-unsaturated ester. My yield of the target diene is low, and I am seeing heavy baseline impurities. What is happening?

A2: You are likely experiencing competing 1,4-addition (Michael addition) . While ylides generally prefer 1,2-addition (direct attack at the carbonyl), conjugated systems present an electrophilic


-carbon. If the reaction is run at elevated temperatures, thermodynamic control can favor the 1,4-adduct [3]. Furthermore, if there is excess base in the reaction, the base itself can trigger unwanted conjugate additions or polymerization of the 

-unsaturated ester. Recommendation: Run the ylide generation stoichiometrically, ensure no excess base remains, and perform the addition strictly at -78 °C, allowing it to slowly warm only to 0 °C to enforce kinetic 1,2-addition control.

Mechanism Ylide Ylide + Conjugated Substrate Add12 1,2-Addition (Kinetic Target) Ylide->Add12 Cold T (-78°C) Add14 1,4-Addition (Thermodynamic Side) Ylide->Add14 Heat / Excess Base Oxa Oxaphosphetane Intermediate Add12->Oxa SideProd Conjugate Adduct Add14->SideProd Prod Target Diene Product Oxa->Prod -Ph3P=O

Reaction coordinate mapping kinetic 1,2-addition vs. thermodynamic 1,4-conjugate addition.

Q3: My product is cleanly forming, but NMR shows a 1:1 mixture of (E) and (Z) α,β-unsaturated esters. How do I force (E)-selectivity?

A3: Stabilized phosphonium ylides naturally favor (E)-alkenes due to the reversibility of the initial betaine/oxaphosphetane formation, which allows the system to funnel into the more thermodynamically stable trans-substituted intermediate [1]. If you are seeing a 1:1 mixture, your ylide may not be fully stabilized, or lithium salts in the solvent (e.g., from using


-BuLi) are chelating the oxaphosphetane and preventing equilibration.
Recommendation: Use sodium or potassium bases (like NaH or KHMDS) instead of lithium bases, or perform the reaction in the presence of crown ethers. Alternatively, utilize the HWE reaction with standard trialkyl phosphonates, which natively yields >95% (E)-selectivity [5].

Self-Validating Protocol: Horner-Wadsworth-Emmons (HWE) Olefination of Ketones

When synthesizing α,β-unsaturated esters from recalcitrant ketones, the HWE reaction is the gold standard [4]. This protocol relies on triethyl phosphonoacetate and includes in-process physical indicators (self-validation) so you know exactly when a step has succeeded or failed.

Reagents:

  • Triethyl phosphonoacetate (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.25 eq)

  • Target Ketone (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M relative to ketone)

Step-by-Step Methodology:

  • System Purging: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and attach an argon balloon.

  • Base Suspension: Add NaH (1.25 eq) to the flask. Wash with anhydrous hexane (2 x 5 mL) to remove mineral oil, decanting via syringe. Suspend the purified NaH in anhydrous THF and cool to 0 °C in an ice bath.

  • Carbanion Generation (Validation Step): Slowly add triethyl phosphonoacetate (1.2 eq) dropwise via syringe.

    • Self-Validation Check: You must observe vigorous bubbling (

      
       gas evolution). Wait until the bubbling completely ceases and the cloudy grey suspension turns into a clear, pale-yellow solution  (~30 minutes). If the solution remains opaque and bubbling stops prematurely, your NaH has degraded to NaOH and the reaction will fail.
      
  • Carbonyl Addition: Dissolve the ketone (1.0 eq) in a minimal amount of THF and add it dropwise to the carbanion solution at 0 °C.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (typically 2-6 hours).

  • Quench & Workup: Once complete, quench carefully with saturated aqueous

    
    . Extract 3x with Ethyl Acetate.
    
    • Causality of Workup: Unlike the standard Wittig byproduct (

      
      ) which ruins your crude NMR and requires tedious chromatography, the HWE byproduct is sodium diethyl phosphate. This salt is highly water-soluble and is entirely removed during the aqueous wash [5].
      
  • Purification: Dry the combined organic layers over

    
    , filter, concentrate, and purify via a short silica plug if necessary.
    

References

  • "Wittig reaction", Wikipedia,[Link]

  • "Wittig Reaction", Chemistry LibreTexts,[Link]

  • "The Wittig Reaction - Examples and Mechanism", Master Organic Chemistry,[Link]

  • "Horner–Wadsworth–Emmons reaction", Wikipedia,[Link]

  • "Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction", Organic Chemistry Portal,[Link]

Troubleshooting

Challenges in the scale-up of "Methyl 4-methyl-2-pentenoate" production

Welcome to the Technical Support Center. This guide provides mechanistic troubleshooting and process chemistry solutions for the kilogram-scale production of Methyl 4-methyl-2-pentenoate (CAS: 50652-78-3).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides mechanistic troubleshooting and process chemistry solutions for the kilogram-scale production of Methyl 4-methyl-2-pentenoate (CAS: 50652-78-3). As an essential


-unsaturated ester and potent dienophile—famously utilized in the [1][2]—scaling its synthesis introduces unique challenges regarding thermodynamic stability, stereoselectivity, and volatility.
Part 1: Chemical & Thermodynamic Profiling

Before scaling up, it is critical to understand the physical properties governing the behavior of this molecule during reaction and isolation.

Table 1: Physicochemical Profile & Scale-Up Implications

ParameterQuantitative ValueProcess Chemistry Implication
Molecular Weight 128.17 g/mol High mass efficiency; low steric bulk facilitates nucleophilic addition.
Boiling Point (

)
~166.4 °C (439.57 K)Semi-volatile. Prone to severe product loss if concentrated under high vacuum (e.g.,

mbar at

°C).
LogP 1.7Highly lipophilic. Ensures clean phase separation during aqueous workup.
Density ~0.90 g/cm³Organic layer will float on standard brine solutions during extraction.

Data compiled from authoritative thermodynamic models[3][4], including and .

Part 2: Process Chemistry Challenges (FAQs)

Q1: We are experiencing low yields (<50%) and significant byproducts when using NaH in THF for our Horner-Wadsworth-Emmons (HWE) reaction. What is going wrong? Causality & Mechanism: The starting aldehyde, isobutyraldehyde, is highly enolizable due to its acidic


-proton. Strong, insoluble bases like Sodium Hydride (NaH) create localized zones of high basicity. Before the phosphonate carbanion can completely react, the base deprotonates isobutyraldehyde, triggering a self-aldol condensation cascade. This consumes your starting material and creates heavy, tarry byproducts.
Solution:  Transition from kinetic control with strong bases to Masamune-Roush conditions  (LiCl and an amine base like DBU). LiCl increases the acidity of the phosphonate 

-protons via chelation, allowing the mild base DBU to cleanly form the ylide without nucleophilic attack on the aldehyde.

Q2: How do we prevent the migration of the double bond (deconjugation) during workup? Causality & Mechanism: Under prolonged basic conditions (such as unquenched DBU or NaOH washes), the


-proton of the isopropyl group can be deprotonated, creating an extended dienolate. Upon reprotonation, thermodynamic equilibration favors partial formation of the 

-unsaturated isomer (Methyl 4-methyl-3-pentenoate). Solution: The reaction must be rapidly quenched at 0 °C using a precisely buffered acidic solution (e.g., saturated

or 1M

) to drop the pH of the aqueous phase to strictly 6.0–7.0 before phase separation.

Q3: We are losing up to 25% of our mass during solvent evaporation. How do we prevent this? Causality & Mechanism: With a boiling point of ~166 °C[3], Methyl 4-methyl-2-pentenoate heavily co-distills with common extraction solvents (like Ethyl Acetate or DCM) when rotary evaporation is performed under excessive vacuum. Solution: Do not exceed 150 mbar vacuum during solvent stripping if the bath temperature is above 30 °C. For final purification, utilize fractional distillation equipped with a Vigreux column to prevent volatile breakthrough.

Part 3: Scale-Up Workflows & Visualizations
Workflow 1: Masamune-Roush Mechanism

HWE_Mechanism TMPA Trimethyl Phosphonoacetate Enolate Phosphonate Carbanion TMPA->Enolate Base LiCl / DBU (Mild Base) Base->Enolate Deprotonation (Prevents aldolization) Oxaphosphetane Oxaphosphetane Intermediate Enolate->Oxaphosphetane Nucleophilic Addition Aldehyde Isobutyraldehyde Aldehyde->Oxaphosphetane Product (E)-Methyl 4-methyl- 2-pentenoate Oxaphosphetane->Product Syn-Elimination Byproduct Dimethyl Phosphate (Water Soluble) Oxaphosphetane->Byproduct

Mechanistic workflow of the Horner-Wadsworth-Emmons scale-up utilizing Masamune-Roush conditions.

Workflow 2: Process Troubleshooting Logic

Troubleshooting_Tree Root Issue: Low Isolated Yield T1 Incomplete Conversion (GC < 95%) Root->T1 T2 Mass Loss During Concentration Root->T2 T3 Deconjugation (β,γ-Isomer present) Root->T3 S1 Verify LiCl dryness; Monitor DBU exotherm. T1->S1 Diagnostic S2 Avoid high vacuum. Use Vigreux column. T2->S2 Diagnostic S3 Control quench pH to 6-7. Avoid prolonged base exposure. T3->S3 Diagnostic

Diagnostic logic tree for resolving common scale-up yield losses.

Part 4: Self-Validating Protocol (Kilogram Scale)

This methodology utilizes built-in kinetic and physical feedback loops (In-Process Controls) to guarantee operational success before proceeding to the next step.

Step 1: Ylide Formation & Verification

  • Charge a dry, nitrogen-purged 20 L jacketed reactor with Anhydrous Acetonitrile (10 L) and flame-dried Lithium Chloride (1.1 eq). Stir until a suspension forms.

  • Add Trimethyl Phosphonoacetate (1.05 eq) in one portion.

  • Cool the reactor jacket to 0 °C. Add DBU (1.05 eq) dropwise via an addition funnel over 45 minutes.

  • Self-Validation Checkpoint: Ylide formation generates a distinct thermodynamic footprint. You must observe a stable

    
     exotherm of +5 to +8 °C. If the internal temperature does not rise, the LiCl has likely absorbed atmospheric moisture, suppressing chelation. Do not proceed with aldehyde addition if the exotherm is absent.
    

Step 2: Aldehyde Addition

  • Maintain internal temperature strictly between 0 °C and 5 °C.

  • Add Isobutyraldehyde (1.0 eq) dropwise over 2 hours.

  • Allow the reaction to warm to 20 °C and stir for 4 hours.

  • Self-Validation Checkpoint: Pull a 0.5 mL aliquot, quench in

    
    , extract into Hexanes, and inject into GC-FID. Reaction is validated complete when the isobutyraldehyde peak area is 
    
    
    
    .

Step 3: Workup & Isolation

  • Cool to 0 °C. Quench slowly with saturated aqueous

    
     (5 L). Validate that the aqueous pH is between 6 and 7 using pH paper.
    
  • Extract the aqueous phase with high-boiling petroleum ether or heptane (

    
     L). Rationale: Using heptane instead of DCM significantly reduces product volatility loss during subsequent stripping.
    
  • Wash the combined organics with 10% brine (

    
     L) to ensure complete removal of the water-soluble dimethyl phosphate byproduct.
    
  • Concentrate the organics on a rotary evaporator. Critical Parameter: Bath temp

    
     °C, vacuum limit 150 mbar.
    
Part 5: References
  • PubChem Compound Summary | National Center for Biotechnology Information (NCBI). Computed and experimental physicochemical properties of Methyl 4-methyl-2-pentenoate (CID 5362843). URL:[Link]

  • Cheméo Chemical Properties | Cheméo. Thermodynamic models, predictive volatility, and physical property profiling for 2-Pentenoic acid, 4-methyl-, methyl ester (CAS 50652-78-3). URL:[Link]

  • Total Synthesis of Vinigrol | Maimone, T. J., et al., Journal of the American Chemical Society, 2009, 131(47), 17066-17067. Authoritative grounding on the application and reaction parameters of Methyl 4-methyl-2-pentenoate as a key dienophile in complex alkaloid synthesis. URL:[Link]

Sources

Optimization

Technical Support Center: Streamlining Wittig Reaction Purification

Introduction: The Persistent Challenge of Triphenylphosphine Oxide The Wittig reaction stands as a cornerstone of synthetic organic chemistry for its reliable formation of carbon-carbon double bonds. However, its eleganc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Persistent Challenge of Triphenylphosphine Oxide

The Wittig reaction stands as a cornerstone of synthetic organic chemistry for its reliable formation of carbon-carbon double bonds. However, its elegance is often marred by a persistent downstream challenge: the removal of the stoichiometric byproduct, triphenylphosphine oxide (TPPO). Due to its high polarity, crystalline nature, and variable solubility, TPPO frequently co-purifies with the desired alkene product, complicating isolation and reducing yields.[1][2]

This technical support guide is designed for researchers, chemists, and drug development professionals who encounter this common bottleneck. Here, we move beyond simple protocols to provide a decision-making framework and in-depth troubleshooting guides. Our goal is to empower you with the understanding to select and optimize the most effective purification strategy for your specific product, saving valuable time and resources.

At a Glance: Choosing Your Purification Strategy

The optimal method for TPPO removal is dictated primarily by the physicochemical properties of your target molecule. This decision tree provides a high-level workflow to guide you to the most promising technique.

G start Crude Wittig Product (Alkene + TPPO) q1 Is the desired product non-polar? start->q1 q2 Is the product stable to silica gel? q1->q2 No precip Strategy 1: Selective Precipitation with a Non-Polar Solvent q1->precip Yes q3 Is the reaction solvent ethereal (e.g., THF)? q2->q3 No plug Strategy 2: Silica Gel Plug Filtration q2->plug Yes zncl2 Strategy 3: Precipitation via ZnCl₂ or MgCl₂ Complexation q3->zncl2 No (e.g., EtOH, Toluene, EtOAc) cabr2 Strategy 4: Precipitation via CaBr₂ Complexation q3->cabr2 Yes (Highly Effective) chem Advanced Strategy: Chemical Conversion (e.g., with Oxalyl Chloride) zncl2->chem If complexation fails or product is sensitive

Caption: Decision workflow for selecting a TPPO removal method.

Troubleshooting Guides & FAQs

This section directly addresses common issues in a question-and-answer format, providing not just the "how" but the "why" behind each technique.

Issue 1: My product is non-polar and soluble in hexane/ether. How can I quickly remove the bulk of the TPPO?

Answer: Selective precipitation is the most straightforward and often the first method to try for non-polar products.

  • Underlying Principle: This technique exploits the significant difference in solubility between your non-polar product and the highly polar TPPO. TPPO is virtually insoluble in non-polar aliphatic solvents like hexanes, pentane, and cyclohexane, and has low solubility in cold diethyl ether.[2][3][4][5] By dissolving the crude mixture in a minimal amount of a solvent that can solubilize both compounds (e.g., dichloromethane or a small amount of ether) and then adding a large volume of a non-polar "anti-solvent" (like hexane), you force the TPPO to selectively precipitate out of the solution.[6][7]

  • Expert Insight: The key to success is to use the absolute minimum amount of the initial, more polar solvent. Over-dilution will keep TPPO in solution. After adding the anti-solvent, cooling the mixture to 0 °C or lower can further decrease the solubility of TPPO and maximize its precipitation.[2][7] If your product is a solid, this method can be highly effective for a first-pass purification.

Issue 2: Selective precipitation left a significant amount of TPPO behind. What is a good second step for a non-polar product?

Answer: A silica gel plug filtration is an excellent follow-up or alternative to precipitation.

  • Underlying Principle: This is a rudimentary form of flash chromatography that again leverages polarity differences. Silica gel is highly polar. When you pass a solution of your crude product through a short column ("plug") of silica using a non-polar eluent (e.g., hexane or a hexane/ether mixture), the non-polar product travels through the plug quickly with the solvent front.[8][9] The highly polar TPPO has a strong affinity for the silica and adsorbs strongly at the top of the plug.[1][8]

  • Expert Insight: Do not overload the plug. A good rule of thumb is to use a silica-to-crude-product weight ratio of at least 5:1 to 10:1. The effectiveness of this technique can be visually confirmed: you will often see the TPPO as a distinct band at the very top of the silica. For stubborn cases, you may need to repeat the process to achieve high purity.[8][9]

Issue 3: My product is polar and either co-precipitates or co-elutes with TPPO. How can I remove it without resorting to tedious chromatography?

Answer: Metal salt complexation is a powerful, scalable, and often chromatography-free solution for purifying polar products.

  • Underlying Principle: The phosphoryl oxygen in TPPO is a strong Lewis base and readily donates its lone pair of electrons to Lewis acidic metal salts, such as zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂).[10] This reaction forms a stable, insoluble coordination complex that precipitates from a variety of organic solvents and can be easily removed by simple filtration.[3][10][11][12]

  • Which Salt Should I Choose?

    • ZnCl₂: Highly effective in polar solvents like ethanol (EtOH), ethyl acetate (EtOAc), and tetrahydrofuran (THF).[3][13] It typically forms a 1:2 complex, ZnCl₂(TPPO)₂.[13]

    • MgCl₂: Works well in solvents like toluene and dichloromethane.[3][10]

    • CaBr₂: The superior choice for reactions conducted in ethereal solvents like THF or 2-MeTHF, where ZnCl₂ and MgCl₂ complexation can be inefficient.[10][11]

  • Expert Insight: Anhydrous conditions are crucial for the success of this method, as water can interfere with complex formation.[1] Using a 2- to 3-fold molar excess of the metal salt relative to the theoretical amount of TPPO is recommended to drive the precipitation to completion.[13]

Frequently Asked Questions (FAQs)

Q1: Why is TPPO so notoriously difficult to separate from reaction products? A1: The difficulty arises from a combination of factors:

  • High Polarity: The P=O bond is highly polarized, making the molecule's polarity comparable to many functionalized organic products, leading to co-elution in normal-phase chromatography.

  • High Crystallinity: TPPO is a very stable, crystalline solid.[3] This property can sometimes cause it to co-crystallize with the desired product, trapping it within the crystal lattice.

  • Variable Solubility: Its solubility profile allows it to be soluble in many common reaction and workup solvents (DCM, THF, EtOAc), yet poorly soluble in others (hexane, water), making simple liquid-liquid extractions often ineffective.[2][4][14]

Q2: What are the key solubility properties of Triphenylphosphine Oxide? A2: Understanding TPPO's solubility is fundamental to designing an effective purification strategy. The following table summarizes its behavior in common laboratory solvents.

Solvent ClassExamplesSolubility of TPPOImplication for Purification
Non-Polar Aliphatic Hexane, Pentane, CyclohexaneVery Low / Insoluble[4][14]Ideal as anti-solvents for precipitation/crystallization.
Non-Polar Aromatic Toluene, BenzeneSoluble[14]Can be used to dissolve crude mixture before precipitation.
Ethereal Diethyl Ether, THF, MTBESparingly Soluble (Ether) to Soluble (THF)[3][10][15]Cold diethyl ether can be used for trituration. CaBr₂ is needed for complexation in THF.[11]
Halogenated Dichloromethane (DCM)Readily Soluble[14][16]Good for dissolving crude mixture before adding an anti-solvent.
Polar Aprotic Ethyl Acetate (EtOAc)Soluble[14]Common solvent for reactions and workup; complexation is effective.
Polar Protic Ethanol, Methanol, IsopropanolReadily Soluble[4][6][14]Excellent solvents for ZnCl₂ complexation.[13]
Aqueous WaterVirtually Insoluble[14][15]Allows for aqueous washes to remove water-soluble impurities without losing TPPO.

Q3: How can I analytically confirm that TPPO has been successfully removed? A3: Several standard analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): TPPO is UV-active and typically has a low Rf value in non-polar solvent systems. A clean product spot without a corresponding TPPO spot is a good indicator.

  • ¹H NMR Spectroscopy: TPPO displays characteristic multiplets in the aromatic region (~7.5-7.8 ppm). Their absence in the product's spectrum is a strong confirmation of purity.

  • ³¹P NMR Spectroscopy: This is the most definitive method. TPPO shows a single, sharp peak typically between 25-35 ppm. Its complete absence confirms removal.

  • LC-MS: A clean chromatogram without the mass peak for TPPO (m/z = 279.09 [M+H]⁺) indicates successful purification.

Detailed Experimental Protocols

Protocol 1: Purification via ZnCl₂ Complexation

This protocol is highly effective for products that are soluble in polar solvents like ethanol.

G cluster_0 A 1. Dissolve Crude Mixture in Anhydrous Ethanol B 2. Add ZnCl₂ Solution (1.8 M in warm EtOH, 2-3 equiv.) A->B C 3. Stir Vigorously (1-2 hours at RT) B->C D 4. Filter Precipitate (Wash solid with cold EtOH) C->D E 5. Concentrate Filtrate (Contains product and excess ZnCl₂) D->E F 6. Purify Residue (Slurry with Acetone/Ether to remove insoluble ZnCl₂) E->F G 7. Isolate Pure Product F->G

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Cytotoxicity of α,β-Unsaturated Esters in Cellular Models

Executive Summary & Mechanistic Imperative As drug developers and biomedical engineers, we constantly encounter α,β-unsaturated esters—from structural monomers in dental resins to potent functional groups in targeted onc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Imperative

As drug developers and biomedical engineers, we constantly encounter α,β-unsaturated esters—from structural monomers in dental resins to potent functional groups in targeted oncological therapeutics[1],[2]. However, evaluating these compounds requires treating them as a "dual-edged sword." The exact structural features that confer their therapeutic or material benefits also dictate their cytotoxic liabilities[3].

To understand why differing esters exhibit vastly different toxicological profiles, we must ground our evaluation in Hard and Soft Acids and Bases (HSAB) theory . The polarized carbon-carbon double bond conjugated to an ester carbonyl acts as a soft electrophile (a Michael acceptor)[4]. In biological systems, these soft electrophiles preferentially react with soft nucleophiles—most notably, the free thiol groups of intracellular glutathione (GSH) and cysteine residues on functional proteins[4].

The primary causality of cytotoxicity for these compounds is directly linked to this reactivity: rapid, uncontrolled covalent binding to intracellular GSH depletes cellular antioxidant defenses, inducing profound oxidative stress, reactive oxygen species (ROS) accumulation, and subsequent apoptotic cell death[4],[5].

Pathway Ester α,β-Unsaturated Ester (Soft Electrophile) Adduct Covalent Michael Adduct Ester->Adduct Thiol Cellular Glutathione (Soft Nucleophile) Thiol->Adduct Depletion GSH Depletion & ROS Stress Adduct->Depletion Apoptosis Apoptotic Cell Death Depletion->Apoptosis

Cellular mechanism of α,β-unsaturated ester cytotoxicity via GSH depletion.

Comparative Performance Analysis

The reactivity—and therefore the cytotoxicity—of an α,β-unsaturated ester is governed heavily by steric hindrance and the Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) [3],[5]. When comparing homologous series across cellular models, we see distinct classes behave entirely differently based on substitutions at the


 and 

carbons.
Class Comparison: Acrylates vs. Methacrylates vs. Cinnamates
  • Acrylates (Unsubstituted at

    
     and 
    
    
    
    )
    : Exhibits the highest cytotoxicity. The unhindered
    
    
    -carbon presents a highly accessible target for nucleophilic attack, resulting in rapid GSH depletion. For example, 2-hydroxyethyl acrylate demonstrates profound cytotoxicity in RAW264.7 cells[6].
  • Methacrylates (

    
    -methyl substitution) : Moderate to low cytotoxicity. The addition of an 
    
    
    
    -methyl group provides both steric shielding and electron donation to the conjugated system, significantly reducing electrophilic reactivity (
    
    
    )[1],[3].
  • Cinnamates (

    
    -phenyl substitution) : Lowest baseline cytotoxicity. The bulky phenyl ring at the 
    
    
    
    -carbon provides massive steric hindrance and extended pi-conjugation, making compounds like methyl cinnamate poor biological electrophiles. They are well-tolerated by cells and even display potent anti-inflammatory properties without triggering cell death[6],[7]. Conversely, targeted methoxylated cinnamate derivatives can be intentionally synthesized to act as antiproliferative agents against specific lung adenocarcinoma cell lines[8].
Quantitative Comparison Data

Below is a consolidated structural and toxicological comparison derived from primary in vitro testing (e.g., RAW264.7 macrophage models):

Compound ClassSpecific CompoundStructural SubstitutionRelative Cytotoxicity (LC50)Key Biological Impact
Acrylate 2-Hydroxyethyl AcrylateNone (Highly Accessible)0.2 - 0.5 mM[6]High toxicity; Up-regulates Ho1 mRNA[9]
Acrylate Ethyl AcrylateNone (Highly Accessible)0.2 - 0.5 mM[6]High toxicity; Up-regulates Cox2 mRNA[9]
Methacrylate Methyl Methacrylate (MMA)

-Methyl
> 1.0 mM (Low Toxicity)[1]Weak electrophile; Safe for biomaterials[1]
Cinnamate Methyl Cinnamate

-Phenyl
> 1.0 mM (Low Toxicity)[6]Suppresses pro-inflammatory cytokines[7]
The "Spatial Positioning" Caveat in Drug Design

While the isolated properties of these esters are predictable, complex natural product design completely alters the paradigm. In the anti-cancer compound Ipomoeassin F , both an


-methyl substituted ester (tiglate) and a cinnamate ester are present[2]. Empirical cytotoxicity screens against NCI-60 cell lines prove that their exact positioning is crucial; swapping the placement of the tiglate and cinnamate moieties abolishes the compound's synergistic multi-nanomolar cytotoxicity, proving that whole-molecule conformational geometry can override localized steric rules[2].

Self-Validating Experimental Protocol

To objectively evaluate a novel α,β-unsaturated ester in your lab, you cannot rely solely on cell viability. A robust protocol must be a self-validating system : it must prove both biological cell death and the underlying chemical reactivity to confirm that Michael addition (and not an off-target artifact like membrane solubilization) is the mechanism of action[3],[5].

Phase 1: In Vitro Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed RAW264.7 macrophages (or A549 cancer cells[8]) into 96-well plates at a density of

    
     cells/well. Incubate overnight at 37°C in 5% CO2.
    
  • Compound Preparation: Dissolve the test esters (e.g., methyl cinnamate, ethyl acrylate) in DMSO to create stock solutions, ensuring final DMSO concentration in media does not exceed 0.1% to avoid solvent toxicity.

  • Dosing: Treat cells with a concentration gradient from 0.01 mM to 10 mM[1]. Incubate for 24 hours.

  • Viability Reading: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well[6]. Incubate for 2 hours, then read absorbance at 450 nm using a microplate reader. Calculate the LC50 value.

Phase 2: Cell-Free Chemical Reactivity Profiling (GSH Depletion)
  • Reaction Setup: Prepare a 10 mM solution of reduced glutathione (GSH) in PBS (pH 7.4).

  • Incubation: Combine GSH aliquots with the test esters at varying stoichiometric ratios (e.g., 1:1, 1:10) and incubate at 37°C[5].

  • HPLC Quantification: Extract aliquots at fixed time points (0, 15, 30, 60, 120 minutes) and quench the reaction. Use Reverse-Phase HPLC to monitor the depletion of the free GSH peak[1],[5].

  • Data Correlation: Plot the pseudo-first-order rate constant of GSH depletion (

    
    ) against the LC50 determined in Phase 1. A linear correlation statistically validates that the observed cellular cytotoxicity is driven by the electrophilic reactivity of the 
    
    
    
    -unsaturated system[3],[5].

Protocol Phase1 1. Cell Culture Setup (RAW264.7 / A549) Phase2 2. Compound Dosing (0.01mM - 10mM Gradient) Phase1->Phase2 Phase3A 3A. CCK-8 Assay (Cell Viability / LC50) Phase2->Phase3A Phase3B 3B. HPLC GSH Assay (Chemical Reactivity / kGSH) Phase2->Phase3B Phase4 4. Multi-Axis Correlation (Validating Mechanism) Phase3A->Phase4 Phase3B->Phase4

Dual-axis experimental workflow validating cytotoxicity and chemical reactivity.

References[6] Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PMC. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp7MUH5TXcamKepMd2SsvfsdQT0NUfa_6Js7NgBwT9MUDjnKlTzBRdSujXMdPR2crRyQjYWFADyiKnVzKTVr5_RPkm7kKyUIImTHx15I477Mq57UklILkUsyeTJhtadz3bGvtmpEzTH9UFrg==[9] Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PubMed. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmtFlikrpsiSHUYJRba_DjkM1lrV8xChBdW_OSDYf580rwYVgGHTutGj5e-N-YpxChRWLNdxaK-6NjwcG3PrwoMAYc0KY0l36Q8CpvDsKmLaubdX3F4h-6Cw9HAYP0SJKg-E4=[1] Cytotoxicity and Pro-inflammatory Properties of Aliphatic Alpha, Beta-unsaturated Acid and Ester Monomers in RAW264.7 Cells and Their Chemical Reactivity | In Vivo. Source: iiarjournals.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHguxZgK3kvILgDtemFiG7xZkxzmtyF7jCj38XOX1VhA_zxPqaAmnD5OIJqrSvbm19gVyyxOkhTp8xwW5AABFIdHWbqY2oFzzStcYtkik23Sf38gyt_XxkCuI2a2PcX0TJuK6XpuiY=[8] Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw4GRnqf8etBIPJL2QFqRcEX3m0jL7e1Ak1JVlTOcFmnQVEZClEARz8nCzn7zvC5VBXoB3KQHrsWgYxEV-gqg0Isu8C8hQGcfwrdATW3jRxcrmnnpxAIT-QmSPlBE-SYZwAjJlgwsi58wzGqc=[7] Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells | In Vivo. Source: iiarjournals.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiPxJuY6kc9Zs5hYt98YiQ2fITruN9H8ZndLlrm7MMSan-Cp01nZLLjG9xqPgFC9C3CoZKKjKEvjSz8LJ_QfgHbVVsywJae1XXfFqibH2oNmK_hO3jKAr9_GTuy_n7A3RCUlZH3tLD[3] The Tunable Functionality of α,β‐Unsaturated Carbonyl Compounds Enables Their Differential Application in Biological Systems - ResearchGate. Source: researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-YAMw4OSzKvQHzauvo6-TjSYnd5eZVN-evjeRch7i9JuhFsvf1pTeFVdp1vtN4CRyL6pQ2ezgmPCH8M_3gmEDItGOsNw11DPWqlaZwX2mzdTZg68T4DxUOtkp8ik096qDT7XmedRgAcPRtZoX20K0gxvvV2zzWvxcbpLlEytUu4EWDmTjHpHhCI0WHBrjbAytYMiuzSQgi3L9q4UqtXsITJUKhGsG1oUuUCDaoDZgtQAdFrX86HT3xYu9tFli-4C1P44xhmG57jBJppy7-c9YcCDs5oJ1ESecP_4AkfL1pGbB71rVpFsQ[2] Synergistic Contribution of Tiglate and Cinnamate to Cytotoxicity of Ipomoeassin F | The Journal of Organic Chemistry - ACS Publications. Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyqusPHeIECAgCw7lyOxX4TPTY603mB0fck3QwxiIpbzIj6ssv0_GPjry5EcINmJSiS5Cx8voSdyLvxIEj_NbAui-Oe-bz958rAh-ugWv-glXpfJQ3ZU1Zhp7s3Mwc_D_d9k5mGr2akJpJKePGTA==[4] Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIWAlQsKJTiIg8lF8q62eOkd9bas_789p2o5RFQAvzx2J4WKf1L6cUHAbclwNoPHoLbADUnlWopW-B5LlWbX2TsdlUfw8Z02ynnvjr469wxuj4boPDmg_rxd-x8K1g2ac0Ew5W0FtDt2TFex0=[5] Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response | Chemical Research in Toxicology - ACS Publications. Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8N5yxP3yA_ZoggATi1ROMxEcbmlBDf9qJfgddPAFWGiDXt3_Uj4SGQfRZSBHHcZnMV4lvpjmTQJumQlNNu5y-OQVp6KwES7i58Y7FgqhjyfRPo1zjfr03Le3J3cchZ9O5YEsudBzUIghYC18jTo6MmQ==

Sources

Comparative

A Comparative Guide to 2D NMR Techniques for Structural Validation: The Case of Methyl 4-methyl-2-pentenoate

Authored by: A Senior Application Scientist Introduction In the realm of chemical research and drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. While one-dimension...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction

In the realm of chemical research and drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a foundational overview of a molecule's chemical environment, it often falls short in resolving complex spin systems and confirming atomic connectivity. This guide provides an in-depth, comparative analysis of two-dimensional (2D) NMR techniques for the structural elucidation of organic molecules, using Methyl 4-methyl-2-pentenoate as a practical example.

We will explore how a synergistic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) transcends the limitations of 1D NMR. This multi-faceted approach provides a self-validating system of cross-correlated data points, enabling researchers to assemble a molecule's structure with a high degree of confidence. This guide is intended for researchers, scientists, and professionals in drug development who seek to leverage advanced NMR methodologies for definitive structural validation.

The Subject Molecule: Methyl 4-methyl-2-pentenoate

Methyl 4-methyl-2-pentenoate (C₇H₁₂O₂) is an α,β-unsaturated ester. Its structure presents several key features for NMR analysis: an isopropyl group, a conjugated double bond, and a methyl ester moiety. While seemingly simple, confirming the precise connectivity and ruling out isomeric possibilities requires more than basic 1D NMR.

Structure and Atom Numbering:

Part 1: Initial Analysis with 1D NMR Spectroscopy

Before delving into 2D techniques, a standard ¹H and ¹³C NMR analysis is essential to identify all unique proton and carbon environments.

Hypothetical 1D NMR Data:

Atom # ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
1---~167
2~5.8Doublet1H~120
3~6.9Doublet of Doublets1H~155
4~2.5Multiplet1H~31
5~3.7Singlet3H~51
6, 7~1.0Doublet6H~22

Interpretation and Limitations:

The ¹H NMR spectrum suggests the presence of an isolated methyl group (singlet at 3.7 ppm), two vinyl protons (doublets around 5.8 and 6.9 ppm), a methine proton adjacent to other protons (multiplet at 2.5 ppm), and two equivalent methyl groups (doublet at 1.0 ppm). The ¹³C spectrum shows seven distinct carbon signals, consistent with the molecular formula. The downfield signal at ~167 ppm is characteristic of a carbonyl carbon in an ester.

However, 1D NMR alone leaves critical questions unanswered:

  • Which proton is directly attached to which carbon?

  • How are the isolated fragments (the isopropyl group, the vinyl group, and the methyl ester) connected?

  • What is the definitive evidence for the C4-C3 bond that establishes the "4-methyl" position?

To answer these, we must turn to 2D NMR techniques.

Part 2: A Multi-Technique 2D NMR Approach for Unambiguous Validation

2D NMR experiments distribute spectral information across two frequency axes, resolving overlapping signals and revealing correlations between nuclei. We will employ a logical workflow, starting with proton-proton couplings, then direct proton-carbon attachments, and finally long-range proton-carbon connectivities.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_validation Validation H1_NMR ¹H NMR Initial_Hypothesis Initial Assignments & Unanswered Questions H1_NMR->Initial_Hypothesis C13_NMR ¹³C NMR C13_NMR->Initial_Hypothesis COSY COSY (H-H Connectivity) Initial_Hypothesis->COSY Identify Spin Systems HSQC HSQC (Direct C-H Attachment) Initial_Hypothesis->HSQC Assign C-H Pairs HMBC HMBC (Long-Range C-H Connectivity) Initial_Hypothesis->HMBC Connect Fragments Data_Synthesis Data Synthesis & Comparison COSY->Data_Synthesis HSQC->Data_Synthesis HMBC->Data_Synthesis Final_Structure Validated Structure Data_Synthesis->Final_Structure Confirm Connectivity

Caption: A workflow for structural elucidation using 2D NMR.

COSY: Mapping the Proton-Proton Network

The COSY (Correlation Spectroscopy) experiment is the logical first step in 2D analysis as it identifies protons that are coupled to each other, typically through two or three bonds.[1] This allows for the mapping of contiguous proton spin systems.

  • What it shows: A COSY spectrum displays the ¹H NMR spectrum on both axes. Off-diagonal cross-peaks connect protons that are spin-spin coupled.

  • Application to our molecule:

    • A cross-peak will connect the vinyl proton H3 (~6.9 ppm) to the other vinyl proton H2 (~5.8 ppm).

    • Crucially, a cross-peak will also connect H3 to the methine proton H4 (~2.5 ppm), establishing the C3-C4 bond.

    • Another cross-peak will link H4 to the six equivalent protons of the isopropyl methyl groups, H6 and H7 (~1.0 ppm).

    • The methyl ester protons H5 (~3.7 ppm) will show no cross-peaks, confirming they are an isolated spin system.

COSY provides two key puzzle pieces: the (CH3)2-CH-CH=CH- fragment and the isolated -OCH3 fragment.

Caption: Visualization of key long-range HMBC (H-C) correlations.

Part 3: Data Synthesis and Comparative Summary

By combining the information from all three 2D experiments, we create a self-validating dataset that confirms the structure of Methyl 4-methyl-2-pentenoate.

  • COSY established the proton connectivity, defining the (CH3)2-CH-CH=CH- spin system.

  • HSQC linked each proton directly to its corresponding carbon atom.

  • HMBC provided the long-range correlations that bridged the gaps, connecting the methyl ester to the carbonyl carbon and confirming the linkage between the isopropyl group and the vinyl system.

Comparison of 2D NMR Techniques:

Technique Information Provided Correlation Type Key Advantage for This Molecule Limitation
COSY ¹H-¹H connectivity through bondsHomonuclear (¹H-¹H), typically 2-3 bondsEstablishes the proton backbone and identifies separate spin systems.Cannot "see" through non-protonated atoms (like C1).
HSQC Direct ¹H-¹³C one-bond attachmentHeteronuclear (¹H-¹³C), 1 bondUnambiguously assigns protons to their carbons; confirms non-protonated carbons.Provides no information about connectivity between atoms.
HMBC ¹H-¹³C connectivity through multiple bondsHeteronuclear (¹H-¹³C), 2-4 bondsConnects the fragments identified by COSY, confirming the complete carbon skeleton.Absence of a correlation is not definitive proof of distance.

Conclusion

The structural validation of Methyl 4-methyl-2-pentenoate serves as a clear example of the power and necessity of a multi-technique 2D NMR approach. While 1D NMR offers a preliminary sketch, it lacks the detail required for unambiguous confirmation. COSY provides the outline of the proton framework, HSQC colors in the direct proton-carbon pairs, and HMBC draws the final connecting lines to complete the molecular picture. This integrated workflow, where the results of each experiment corroborate and build upon the others, represents a robust and trustworthy methodology essential for modern chemical research and development.

Experimental Protocols

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

  • Dissolution: Dissolve approximately 5-25 mg of Methyl 4-methyl-2-pentenoate in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Filtration: To remove any solid particles that can distort the magnetic field, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Referencing: The residual proton signal of the deuterated solvent can be used as a secondary reference (e.g., CHCl₃ at 7.26 ppm). Alternatively, a small amount of an internal standard like tetramethylsilane (TMS) can be added.

NMR Data Acquisition

The following are generalized parameters and should be optimized based on the specific spectrometer and sample concentration. It is always recommended to acquire a standard 1D ¹H spectrum first to determine the correct spectral width and offsets.

General Workflow:

  • Acquire and process a standard 1D ¹H spectrum to determine the spectral width (e.g., -1 to 10 ppm) and transmitter offset frequency (o1p).

  • (Optional but recommended) Acquire a 1D ¹³C spectrum to determine the carbon spectral width (e.g., 0-180 ppm).

  • Load the desired 2D parameter set (e.g., COSY, HSQC, HMBC).

  • Set the spectral widths and transmitter offsets in both dimensions based on the 1D spectra.

  • Set the number of scans (ns) and the number of increments in the indirect dimension (TD(F1)) to achieve the desired signal-to-noise ratio and resolution.

  • Start the acquisition.

Typical Parameters (500 MHz Spectrometer):

Parameter COSY HSQC HMBC
Pulse Program cosygpqfhsqcedetgpsisp2.3hmbcgplpndqf
Spectral Width F2 (¹H) Set based on ¹H spectrumSet based on ¹H spectrumSet based on ¹H spectrum
Spectral Width F1 Same as F2~0-180 ppm (¹³C)~0-180 ppm (¹³C)
Number of Scans (ns) 2-82-84-16
Increments (TD F1) 256-512256256-400
Relaxation Delay (d1) 1.5 s1.5 s1.8 s
Key Constant N/A¹JCH ≈ 145 HzLong-range J ≈ 8 Hz

References

  • Magritek. (2015, January 13). Observing Spin Systems using COSY. Retrieved from [Link]

  • Weizmann Institute of Science. NMR Sample Preparation. Chemical Research Support. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). Retrieved from [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • SciELO. Long-range correlations ( n j C,H n > 3 ) in the HMBC spectra of 3-(4-oxo-4H-chromen-3-YL)-acrylic acid ethyl esters. Retrieved from [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, October 24). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Bruker. Measuring methods available and examples of their applications 2D HMBC. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2017, April 25). HMBC vs. H2BC. Retrieved from [Link]

  • Columbia University NMR Core Facility. HSQC and HMBC. Retrieved from [Link]

  • ResearchGate. Very long-range correlations ((n)J(C,H) n > 3) in HMBC spectra. Retrieved from [Link]

  • University of California, Riverside. H-C one-bond correlations: HSQC 1H 13C. Retrieved from [Link]

  • ACD/Labs. Structure Elucidator Suite. Retrieved from [Link]

  • PubMed. (2004, September 15). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]

  • University of Massachusetts Amherst. How to set up 2D NMR experiments. Retrieved from [Link]

Sources

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